molecular formula C24H20NO13S3-3 B15555957 BP Fluor 405 Acid

BP Fluor 405 Acid

货号: B15555957
分子量: 626.6 g/mol
InChI 键: YDQFOZHLIHPKIV-UHFFFAOYSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

BP Fluor 405 Acid is a useful research compound. Its molecular formula is C24H20NO13S3-3 and its molecular weight is 626.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C24H20NO13S3-3

分子量

626.6 g/mol

IUPAC 名称

8-[2-(5-carboxypentylamino)-2-oxoethoxy]pyrene-1,3,6-trisulfonate

InChI

InChI=1S/C24H23NO13S3/c26-21(25-9-3-1-2-4-22(27)28)12-38-17-10-18(39(29,30)31)14-7-8-16-20(41(35,36)37)11-19(40(32,33)34)15-6-5-13(17)23(14)24(15)16/h5-8,10-11H,1-4,9,12H2,(H,25,26)(H,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37)/p-3

InChI 键

YDQFOZHLIHPKIV-UHFFFAOYSA-K

产品来源

United States

Foundational & Exploratory

Unveiling the Spectroscopic Profile of BP Fluor 405 Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the spectral characteristics of fluorescent probes is paramount for designing robust and reproducible assays. This in-depth technical guide explores the core spectral properties of BP Fluor 405 Acid, a blue-fluorescent dye increasingly utilized in multicolor applications such as flow cytometry and super-resolution microscopy.

This compound is a water-soluble dye known for its utility in various biological imaging and detection techniques. Its excitation profile is well-suited for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode, making it a versatile tool in the modern life sciences laboratory.

Core Spectral and Physicochemical Properties

The fundamental spectral and physical characteristics of this compound are summarized below. These properties are crucial for predicting the dye's behavior in different experimental settings and for optimizing instrumentation for maximal signal detection.

PropertyValueReference
Excitation Maximum (λex) 402 nm[1]
Emission Maximum (λem) 424 nm[1]
Molar Extinction Coefficient (ε) 35,000 cm⁻¹M⁻¹ at 402 nm[1]
Solubility Water, DMSO, DMF[1]
pH Sensitivity pH-insensitive from pH 4 to pH 10[1]
Quantum Yield (Φ) Not specified in available literature
Photostability Not specified in available literature

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of a fluorophore's spectral properties. Below are standardized protocols that can be employed by researchers to characterize this compound and similar fluorescent dyes.

Determination of Excitation and Emission Spectra

The excitation and emission spectra of a fluorescent molecule are fundamental to its characterization. These spectra reveal the wavelengths of light the molecule absorbs most efficiently and the wavelengths it emits upon excitation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as phosphate-buffered saline (PBS) at pH 7.4. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

  • Instrumentation: Utilize a calibrated fluorescence spectrophotometer.

  • Excitation Spectrum Acquisition:

    • Set the emission monochromator to the predicted emission maximum (e.g., 424 nm).

    • Scan a range of excitation wavelengths (e.g., 350 nm to 450 nm).

    • Record the fluorescence intensity at each excitation wavelength. The resulting plot of intensity versus excitation wavelength is the excitation spectrum.

  • Emission Spectrum Acquisition:

    • Set the excitation monochromator to the determined excitation maximum (402 nm).

    • Scan a range of emission wavelengths (e.g., 410 nm to 600 nm).

    • Record the fluorescence intensity at each emission wavelength. The resulting plot of intensity versus emission wavelength is the emission spectrum.

G Workflow for Determining Excitation and Emission Spectra cluster_prep Sample Preparation cluster_acq Data Acquisition (Fluorometer) cluster_analysis Data Analysis prep Prepare dilute solution of this compound (Abs < 0.1) ex_spec Set Emission λ, Scan Excitation λ prep->ex_spec Measure em_spec Set Excitation λ, Scan Emission λ prep->em_spec Measure plot_ex Plot Intensity vs. Excitation λ ex_spec->plot_ex Analyze plot_em Plot Intensity vs. Emission λ em_spec->plot_em Analyze

Figure 1. Experimental workflow for determining the excitation and emission spectra of a fluorescent dye.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of a molecule and is essential for quantifying its concentration using the Beer-Lambert law.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound of a precisely known concentration by accurately weighing the solid compound and dissolving it in a specific volume of solvent.

  • Serial Dilutions: Create a series of dilutions from the stock solution with known concentrations.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation maximum (402 nm).

  • Data Analysis:

    • Plot the absorbance at 402 nm versus the concentration of the dye.

    • Perform a linear regression on the data points.

    • According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration), the slope of the line will be equal to the molar extinction coefficient multiplied by the path length (typically 1 cm).

G Workflow for Molar Extinction Coefficient Determination cluster_prep Sample Preparation cluster_acq Data Acquisition (Spectrophotometer) cluster_analysis Data Analysis stock Prepare stock solution of known concentration dilutions Create serial dilutions stock->dilutions measure Measure absorbance of each dilution at λmax dilutions->measure plot Plot Absorbance vs. Concentration measure->plot regression Perform linear regression plot->regression calculate Calculate ε from the slope regression->calculate

Figure 2. Protocol for determining the molar extinction coefficient of a fluorescent dye.

Determination of Fluorescence Quantum Yield (Relative Method)

Methodology:

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with this compound. Quinine sulfate (B86663) in 0.1 M H₂SO₄ is a common standard in this spectral region.

  • Sample Preparation: Prepare a series of solutions of both the standard and this compound with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

  • Data Acquisition:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

    • Integrate the area under the emission spectrum for each solution.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Assessment of Photostability

Photostability, or the resistance to photobleaching, is a critical parameter for fluorescent probes, especially in applications requiring prolonged or intense illumination, such as time-lapse imaging and single-molecule studies.

Methodology:

  • Sample Preparation: Prepare a solution of this compound or a sample labeled with the dye (e.g., cells or beads) and mount it on a microscope slide.

  • Instrumentation: Use a fluorescence microscope equipped with a suitable laser line for excitation (e.g., 405 nm) and a sensitive detector.

  • Image Acquisition:

    • Acquire an initial image of the sample using a defined set of imaging parameters (laser power, exposure time, etc.).

    • Continuously illuminate a region of interest (ROI) with the excitation laser.

    • Acquire images at regular time intervals during the continuous illumination.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity as a function of time or exposure number.

    • The rate of fluorescence decay provides a measure of the photostability of the dye under the specific experimental conditions.

This guide provides a foundational understanding of the spectral properties of this compound and the experimental approaches to characterize them. For researchers embarking on studies utilizing this fluorophore, a thorough in-house characterization using the protocols outlined above is recommended to ensure the highest quality and reproducibility of their data.

References

Technical Guide: BP Fluor 405 Acid - A Comprehensive Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectral properties and experimental characterization of BP Fluor 405 Acid, a blue-fluorescent dye increasingly utilized in advanced biological research. Aimed at researchers, scientists, and professionals in drug development, this document details the dye's quantitative characteristics, outlines a standard experimental protocol for determining its molar extinction coefficient, and presents a visual workflow for this procedure.

Core Properties of this compound

This compound is a water-soluble dye known for its applications in multicolor analysis, including flow cytometry and super-resolution microscopy.[1][2][3] Its excitation is well-suited for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[1][2] Notably, conjugates of BP Fluor 405 are insensitive to pH changes within a range of 4 to 10.

Quantitative Spectral Data

The following table summarizes the key quantitative properties of this compound and its spectral equivalent, Alexa Fluor 405.

PropertyValueNotes
Molar Extinction Coefficient (ε) 35,000 cm⁻¹M⁻¹At the excitation maximum.
Excitation Maximum (λex) 402 nm
Emission Maximum (λem) 424 nm
Quantum Yield (Φ) Not directly available for this compoundAs an equivalent to Alexa Fluor 405, its quantum yield is a relevant reference.
Solubility Water, DMSO, DMF

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a fundamental parameter that quantifies how strongly a substance absorbs light at a specific wavelength. Its determination is rooted in the Beer-Lambert Law, which establishes a linear relationship between absorbance, concentration, and the path length of the light.

The Beer-Lambert Law is expressed as:

A = εcl

Where:

  • A is the absorbance (unitless)

  • ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

  • c is the concentration of the substance (mol/L)

  • l is the path length of the light through the sample (typically 1 cm for a standard cuvette)

Materials and Equipment
  • This compound

  • Appropriate solvent (e.g., deionized water, DMSO, or DMF)

  • UV-Vis spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

Methodology
  • Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of the chosen solvent within a volumetric flask to create a stock solution of known concentration.

  • Preparation of Serial Dilutions: Perform a series of precise dilutions of the stock solution to obtain a range of solutions with decreasing concentrations.

  • Spectrophotometer Calibration: Use a cuvette filled with the pure solvent as a blank to calibrate the spectrophotometer to zero absorbance at the excitation maximum of this compound (402 nm).

  • Absorbance Measurements: Measure the absorbance of each of the diluted solutions at 402 nm. Ensure each measurement is taken with a clean cuvette.

  • Data Analysis:

    • Plot a graph of absorbance (A) on the y-axis against concentration (c) on the x-axis.

    • According to the Beer-Lambert law, this plot should yield a straight line passing through the origin.

    • Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + b).

    • The slope of the line (m) is equal to the molar extinction coefficient (ε) multiplied by the path length (l).

    • Since the path length is typically 1 cm, the slope of the line is the molar extinction coefficient in L·mol⁻¹·cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of the molar extinction coefficient.

G cluster_prep Solution Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis stock Prepare Stock Solution of Known Concentration dilutions Create Serial Dilutions stock->dilutions measure Measure Absorbance of Each Dilution at λmax dilutions->measure blank Calibrate with Blank (Solvent Only) blank->measure plot Plot Absorbance vs. Concentration measure->plot regression Perform Linear Regression plot->regression calculate Calculate ε from Slope regression->calculate

Caption: Experimental workflow for molar extinction coefficient determination.

References

Unveiling the Photophysical Core of BP Fluor 405 Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum yield and related photophysical properties of BP Fluor 405 Acid, a water-soluble, blue-fluorescent dye. This compound is recognized as a spectral equivalent to Alexa Fluor 405, making it a versatile tool in various applications, including multi-color flow cytometry and super-resolution microscopy (STORM).[1][2][3][4] Its excitation is optimally suited for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[2][3][4]

Quantitative Photophysical Data

ParameterValueNotes
Excitation Maximum (λex) ~402 nmIn aqueous solution.[2]
Emission Maximum (λem) ~424 nmIn aqueous solution.[2]
Molar Extinction Coefficient (ε) ~35,000 cm⁻¹M⁻¹At the excitation maximum.[2]
Fluorescence Quantum Yield (Φ) Not specifiedA definitive value is not publicly listed. A study on the spectrally equivalent Alexa Fluor 405 determined its relative quantum yield and fluorescence lifetime.
Fluorescence Lifetime (τ) ~3.55 nsMeasured for Alexa Fluor 405 in water.[1]
pH Sensitivity pH-insensitiveStable fluorescence from pH 4 to pH 10.[2][3]
Solubility Water, DMSO, DMF[2]

Experimental Protocols: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The determination of this value requires precise and controlled experimental procedures. The two primary methods for measuring the fluorescence quantum yield of a fluorophore in solution are the comparative (relative) method and the absolute method.

Comparative Method

The comparative method is the more common approach and involves comparing the fluorescence intensity of the sample under investigation to a standard with a known, well-characterized quantum yield.

a. Selection of a Standard:

  • The chosen standard should have absorption and emission spectra that are close to those of the sample.

  • The quantum yield of the standard should be independent of the excitation wavelength.

  • The standard should be photochemically stable.

b. Sample Preparation:

  • All solvents must be of spectroscopic grade and checked for background fluorescence.

  • A series of dilute solutions of both the sample and the standard are prepared in the same solvent.

  • The absorbance of these solutions at the excitation wavelength should be kept low, ideally below 0.1, to avoid inner filter effects.

c. Spectroscopic Measurements:

  • The absorption spectra of all solutions are recorded using a UV-Vis spectrophotometer.

  • The fluorescence emission spectra are recorded using a spectrofluorometer, with the same excitation wavelength and instrument settings for both the sample and the standard.

d. Data Analysis:

  • The integrated fluorescence intensity (the area under the emission curve) is calculated for each solution.

  • A plot of the integrated fluorescence intensity versus absorbance is created for both the sample and the standard.

  • The quantum yield of the sample (Φ_X) is calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • n_X and n_ST are the refractive indices of the sample and standard solutions (if different solvents are used).

Absolute Method

The absolute method directly measures the number of emitted and absorbed photons and does not rely on a reference standard. This is typically achieved using an integrating sphere.

a. Instrumentation:

  • A spectrofluorometer equipped with an integrating sphere is required. The integrating sphere captures all the light emitted from the sample.

b. Measurement Procedure:

  • A measurement of the excitation light profile is taken with a blank (solvent only) in the integrating sphere.

  • The sample is placed in the integrating sphere, and the emission spectrum is recorded, along with the scattered excitation light.

c. Data Analysis:

  • The number of absorbed photons is determined by comparing the intensity of the excitation light with and without the sample.

  • The number of emitted photons is determined by integrating the intensity of the fluorescence emission spectrum.

  • The absolute quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons.

Visualizing the Experimental Workflow: Comparative Quantum Yield Determination

The following diagram illustrates the logical workflow for determining the fluorescence quantum yield using the comparative method.

G Workflow for Comparative Quantum Yield Determination A Prepare Dilute Solutions (Sample & Standard) B Measure Absorbance (UV-Vis Spectrophotometer) A->B C Measure Fluorescence Emission (Spectrofluorometer) A->C E Plot Integrated Intensity vs. Absorbance B->E D Integrate Fluorescence Intensity C->D D->E F Calculate Gradients (Grad_X & Grad_ST) E->F G Calculate Quantum Yield (Φ_X) F->G

Caption: Logical workflow for the comparative method of quantum yield determination.

This guide provides a foundational understanding of the photophysical properties of this compound. For researchers and professionals in drug development, a precise characterization of the fluorescent probes employed is paramount for the accuracy and reproducibility of experimental results. While a definitive quantum yield for this compound remains to be published by manufacturers, the information on its spectral equivalent, Alexa Fluor 405, and the detailed experimental protocols provided herein offer a robust framework for its application and characterization.

References

An In-depth Technical Guide to the pH Stability of BP Fluor™ 405 Acid for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pH stability of BP Fluor™ 405 Acid, a blue-fluorescent dye, and its suitability for live-cell imaging applications. We will delve into its known properties, provide detailed experimental protocols for validation, and illustrate relevant concepts with diagrams.

Introduction

BP Fluor™ 405 Acid is a water-soluble, blue-fluorescent dye commonly utilized in multi-color applications such as flow cytometry and super-resolution microscopy.[1][2] Its excitation is well-suited for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[1][2] A critical characteristic of any fluorescent probe for live-cell imaging is its stability and predictability in the complex and dynamic cellular environment. Intracellular pH can vary between different compartments, with the cytosol typically having a pH of ~7.2, while organelles like lysosomes can be as acidic as pH 4.5. Therefore, understanding the pH sensitivity of a fluorescent dye is paramount for accurate and reproducible results.

pH Stability of BP Fluor™ 405 Acid

BP Fluor™ 405 Acid and its conjugates are reported to be pH-insensitive across a broad physiological range.[1][2][3] This stability makes it an excellent candidate for applications where a consistent fluorescent signal is required, independent of the pH of the cellular microenvironment.

Key Features:

  • pH-Insensitive Signal: The fluorescence of BP Fluor™ 405 conjugates is stable from pH 4 to pH 10.[1][2][3]

  • Versatility: Its pH stability allows for its use in a wide range of cellular compartments with varying pH levels.

  • Ideal Control: Due to its pH insensitivity, BP Fluor™ 405 Acid can serve as an excellent control for experiments using pH-sensitive dyes to study cellular processes involving pH changes, such as endocytosis or apoptosis.

Quantitative Data Summary

PropertyValueReference
Excitation Maximum 402 nm[1]
Emission Maximum 424 nm[1]
Extinction Coefficient 35,000 cm⁻¹M⁻¹[1]
pH Insensitivity Range pH 4 - 10[1][2][3]
Solubility Water, DMSO, DMF[1]
Molecular Weight ~626.6 g/mol [1]

Experimental Protocols

To validate the pH stability of BP Fluor™ 405 Acid in your specific experimental setup, the following protocols are provided.

1. In Vitro Characterization of pH-Dependent Fluorescence

This protocol details how to measure the fluorescence intensity of BP Fluor™ 405 Acid across a range of pH values in a controlled in vitro environment.

Materials:

  • BP Fluor™ 405 Acid

  • A series of pH buffers (e.g., citrate (B86180) buffers for pH 3-6, phosphate (B84403) buffers for pH 6-8, and carbonate-bicarbonate buffers for pH 9-10)

  • Fluorometer or plate reader with appropriate excitation and emission filters

  • 96-well black plates

Procedure:

  • Prepare a stock solution of BP Fluor™ 405 Acid in a suitable solvent (e.g., DMSO).

  • Prepare a working solution by diluting the stock solution in each of the pH buffers to a final concentration of 1 µM.

  • Pipette 100 µL of each working solution into the wells of a 96-well black plate. Include a buffer-only blank for each pH value.

  • Measure the fluorescence intensity using a fluorometer with excitation set to ~402 nm and emission set to ~424 nm.

  • Subtract the background fluorescence of the corresponding buffer-only wells from the sample readings.

  • Plot the normalized fluorescence intensity as a function of pH.

2. Live-Cell Imaging Protocol for Assessing Intracellular pH Stability

This protocol describes how to assess the pH stability of BP Fluor™ 405 Acid within live cells by artificially clamping the intracellular pH.

Materials:

  • Cultured cells (e.g., HeLa, HEK293) plated on glass-bottom dishes

  • BP Fluor™ 405 Acid

  • Nigericin (B1684572) (a proton ionophore)

  • Potassium-rich buffers with varying pH values (e.g., pH 5.5, 6.5, 7.5)

  • Confocal microscope with a 405 nm laser line and appropriate emission filters

Procedure:

  • Incubate the cultured cells with a working concentration of BP Fluor™ 405 Acid (e.g., 1-10 µM) in your standard culture medium for 30-60 minutes at 37°C.

  • Wash the cells twice with a balanced salt solution (e.g., HBSS) to remove excess dye.

  • To equilibrate the intracellular and extracellular pH, incubate the cells with a potassium-rich buffer containing nigericin (e.g., 10 µM) at a specific pH for 5-10 minutes.

  • Acquire fluorescence images of the cells using a confocal microscope.

  • Repeat step 3 and 4 for each of the different pH buffers.

  • Analyze the mean fluorescence intensity of individual cells at each pH value. A stable dye will show minimal change in fluorescence intensity across the different pH buffers.

Visualizations

Signaling Pathway Involving pH Changes

While BP Fluor™ 405 Acid is pH-insensitive, it can be used as a control in studies of signaling pathways that involve pH fluctuations. The diagram below illustrates a generic endocytic pathway where changes in organellar pH are critical for cargo processing. In such an experiment, a pH-sensitive dye would report on the acidification, while BP Fluor™ 405 Acid would serve as a stable fluorescent marker for the cargo.

EndocyticPathway cluster_0 cluster_1 Extracellular Extracellular Space (pH 7.4) PlasmaMembrane Plasma Membrane EarlyEndosome Early Endosome (pH 6.0-6.5) Extracellular->EarlyEndosome Endocytosis Cytosol Cytosol (pH 7.2) LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (pH 4.5-5.0) LateEndosome->Lysosome Fusion

Caption: A simplified diagram of the endocytic pathway, highlighting the progressive decrease in pH from the extracellular space to the lysosome.

Experimental Workflow for pH Stability Testing in Live Cells

The following diagram outlines the key steps for assessing the pH stability of a fluorescent dye in a live-cell imaging experiment.

ExperimentalWorkflow Start Start: Plate cells on glass-bottom dishes LoadDye Incubate cells with BP Fluor™ 405 Acid Start->LoadDye Wash Wash cells to remove excess dye LoadDye->Wash Equilibrate Equilibrate intracellular pH with Nigericin in pH buffers (e.g., pH 5.5, 6.5, 7.5) Wash->Equilibrate Image Acquire fluorescence images with a confocal microscope Equilibrate->Image Analyze Analyze mean fluorescence intensity of cells Image->Analyze End End: Plot fluorescence vs. pH Analyze->End

Caption: Workflow for determining the pH stability of BP Fluor™ 405 Acid in live cells.

Conclusion

BP Fluor™ 405 Acid's notable pH insensitivity across a broad range makes it a robust and reliable tool for a variety of live-cell imaging applications. Its stable fluorescence in both acidic and neutral cellular compartments simplifies experimental design and data interpretation. By following the provided protocols, researchers can confidently validate its performance in their specific cellular models, ensuring the accuracy and reproducibility of their findings. The use of BP Fluor™ 405 Acid as a control in experiments investigating pH-dependent cellular processes can further enhance the rigor of such studies.

References

BP Fluor 405 Acid: A Technical Guide to a Versatile Blue Fluorescent Label

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BP Fluor 405 Acid is a highly water-soluble fluorophore that emits in the blue region of the spectrum, making it a valuable tool for a wide range of applications in biological research and drug development.[1][2] Its excellent photostability and pH insensitivity make it a robust choice for multicolor imaging and flow cytometry. This guide provides an in-depth look at the core principles of this compound as a fluorescent label, its physicochemical properties, and detailed protocols for its application.

Core Mechanism of Fluorescence and Labeling

BP Fluor 405 is a fluorescent dye built upon a pyrene (B120774) sulfonamide core structure. The fluorescence of BP Fluor 405 originates from the excitation of its delocalized pi-electron system. When a photon of a specific wavelength is absorbed by the molecule, an electron is promoted to a higher energy orbital. The molecule then rapidly relaxes to the lowest vibrational level of the excited singlet state. From this state, the electron returns to the ground state, releasing the absorbed energy as a photon of a longer wavelength (fluorescence). This process is visually represented in the Jablonski diagram below.

The "Acid" designation in this compound refers to a terminal carboxylic acid group. This functional group is the key to its utility as a fluorescent label. The carboxylic acid itself is not reactive towards biomolecules. Instead, it serves as a chemical handle for conversion into a more reactive species, most commonly an N-hydroxysuccinimidyl (NHS) ester. This "activated" form of the dye readily reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. This covalent conjugation permanently attaches the fluorescent label to the target biomolecule.

Physicochemical Properties

The photophysical properties of BP Fluor 405 make it particularly well-suited for excitation by the 407 nm krypton laser or the 408 nm violet laser diode.[1] A summary of its key quantitative data is presented in the table below.

PropertyValueReference
Excitation Maximum (λex)402 nm[1]
Emission Maximum (λem)424 nm[1]
Molar Extinction Coefficient (ε)35,000 cm⁻¹M⁻¹
Quantum Yield (Φ)Not explicitly stated for BP Fluor 405. Alexa Fluor dyes, to which it is an equivalent, typically have quantum yields in the range of 0.50 to 0.80.
Recommended pH Range4 - 10
SolubilityWater, DMSO, DMF

Signaling Pathways and Experimental Workflows

Fluorescence Mechanism: Jablonski Diagram

The following diagram illustrates the electronic and vibrational transitions that occur during fluorescence, as described by the Jablonski diagram.

Jablonski cluster_S0 Ground State (S0) cluster_S1 Excited Singlet State (S1) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (fs) S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence (ns) S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation (ps) Conjugation_Workflow cluster_activation Activation Step cluster_labeling Labeling Step BP_Fluor_405_Acid This compound (Carboxylic Acid) NHS_Ester BP Fluor 405 NHS Ester (Amine-Reactive) BP_Fluor_405_Acid->NHS_Ester EDC, NHS Labeled_Protein Fluorescently Labeled Protein (Stable Amide Bond) NHS_Ester->Labeled_Protein Protein Protein with Primary Amines (e.g., Lysine) Protein->Labeled_Protein Experimental_Workflow Start Start: Purified Protein in Amine-Free Buffer Prepare_Dye Prepare Dye Stock Solution (BP Fluor 405 NHS Ester in anhydrous DMSO) Start->Prepare_Dye Reaction Combine Protein and Dye Solution (Incubate for 1 hour at room temperature) Prepare_Dye->Reaction Purification Purify Conjugate (e.g., Gel Filtration Column) to remove free dye Reaction->Purification Characterization Characterize Labeled Protein (Determine Degree of Labeling) Purification->Characterization End End: Labeled Protein Ready for Use Characterization->End

References

BP Fluor 405 Acid: A Technical Guide to its Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the versatile applications of BP Fluor 405 Acid, a water-soluble, blue-fluorescent dye, in various research and drug development contexts. This document provides a comprehensive overview of its properties, detailed experimental protocols for its use in bioconjugation and cellular analysis, and a visualization of its application in studying cellular signaling pathways.

Core Properties and Applications

This compound is a highly versatile fluorescent probe valued for its strong absorption of light from the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[1][2] Its robust, pH-insensitive fluorescence between pH 4 and 10 makes it a reliable tool for a wide range of biological applications.[1][2]

The primary applications of this compound and its derivatives lie in:

  • Flow Cytometry: Its distinct spectral properties make it an excellent choice for multicolor analysis, allowing researchers to identify and quantify cell populations based on specific markers.

  • Fluorescence Microscopy: BP Fluor 405 conjugates are widely used for imaging cellular structures and processes with high sensitivity and resolution.

  • Super-Resolution Microscopy (STORM): The photophysical properties of this dye are well-suited for advanced imaging techniques like STORM, enabling visualization beyond the diffraction limit of light.[1][3]

The carboxylic acid functional group on this compound is a key feature, allowing for its covalent attachment to a variety of biomolecules through different conjugation chemistries.[1]

Data Presentation: Quantitative Properties of BP Fluor 405 Dyes

For easy comparison, the key quantitative data for this compound and its derivatives are summarized in the table below.

PropertyThis compoundBP Fluor 405 CadaverineBP Fluor 405 DBCOReference
Excitation Maximum (nm) 402399402[1][3][4]
Emission Maximum (nm) 424422424[1][3][4]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 35,00029,00035,000[1][3][4]
Molecular Weight ( g/mol ) 626.6 or 933.20 (with triethylamine (B128534) salt)597.6771.8[1][2][3][4][5]
Solubility Water, DMSO, DMFWater, DMSO, DMFWater, DMSO, DMF[1][3][4]
Storage Condition -20°C-20°C-20°C[1][3][4]

Experimental Protocols

Detailed methodologies for key experiments involving this compound and its derivatives are provided below.

Protocol 1: Labeling of Proteins with BP Fluor 405 NHS Ester

This protocol describes the conjugation of BP Fluor 405 succinimidyl ester (NHS ester) to primary amines (e.g., lysine (B10760008) residues) on a target protein.

Materials:

  • BP Fluor 405 NHS Ester

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching buffer: 1.5 M hydroxylamine, pH 8.5 (or Tris buffer)

  • Purification column (e.g., size-exclusion chromatography)

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare the Protein: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare the Dye: Immediately before use, dissolve the BP Fluor 405 NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add the reaction buffer to the protein solution to adjust the pH to ~8.3.

    • Slowly add the dissolved BP Fluor 405 NHS ester to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for your specific protein and desired degree of labeling. A starting point is often a 10- to 20-fold molar excess of the dye.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction: Add the quenching buffer to the reaction mixture to stop the labeling reaction by reacting with any excess NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~402 nm).

Protocol 2: In-situ Activation and Labeling of Peptides with this compound

This protocol describes the labeling of a primary amine on a peptide with this compound using in-situ activation with HATU.

Materials:

  • This compound

  • Peptide with a primary amine in a suitable solvent (e.g., DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

Procedure:

  • Dissolve Reagents:

    • Dissolve the peptide in anhydrous DMF.

    • In a separate tube, dissolve this compound, HATU, and DIPEA in anhydrous DMF. A common molar ratio is 1:1:2 (Peptide:Dye:HATU:DIPEA).

  • Activation: Add the this compound/HATU/DIPEA solution to the dissolved peptide.

  • Coupling Reaction: Allow the reaction to proceed for 1-2 hours at room temperature, or until the reaction is complete as monitored by a suitable method (e.g., HPLC).

  • Purification: Purify the labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical RP-HPLC.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant signaling pathway where this compound can be applied.

G cluster_0 Protein Labeling Workflow Protein Target Protein in Amine-Free Buffer Reaction Conjugation Reaction (pH 8.3, 1 hr, RT) Protein->Reaction NHS_Ester BP Fluor 405 NHS Ester in DMSO NHS_Ester->Reaction Quenching Quench with Hydroxylamine Reaction->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Labeled_Protein Labeled Protein Conjugate Purification->Labeled_Protein

Caption: Workflow for labeling a target protein with BP Fluor 405 NHS Ester.

G cluster_1 p53-Mediated Apoptosis Signaling Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 phosphorylates p53_P Phosphorylated p53 (Active) p53->p53_P MDM2 MDM2 p53_P->MDM2 inhibits p21 p21 p53_P->p21 activates transcription Bax Bax p53_P->Bax activates transcription Microscope Visualize with Alexa Fluor 405 conjugated anti-p-p53 Ab p53_P->Microscope MDM2->p53 promotes degradation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis

Caption: Visualization of the p53 signaling pathway leading to apoptosis.

Application in a Signaling Pathway: p53-Mediated Apoptosis

BP Fluor 405 and its spectrally similar counterparts, like Alexa Fluor 405, are instrumental in elucidating complex cellular signaling pathways. A prime example is the study of the p53-mediated apoptosis pathway.

The tumor suppressor protein p53 plays a critical role in preventing cancer by inducing cell cycle arrest or apoptosis in response to cellular stress, such as DNA damage.[6][7][8] A key event in the activation of p53 is its phosphorylation at specific residues, such as Serine 15.[6] This phosphorylation event can be detected using antibodies specifically targeting the phosphorylated form of p53.

By conjugating an anti-phospho-p53 antibody with Alexa Fluor 405 (spectrally similar to BP Fluor 405), researchers can visualize the activation and nuclear localization of p53 in response to DNA damaging agents. This allows for the direct observation of a critical step in the p53 signaling cascade. Downstream events, such as the expression of the cell cycle inhibitor p21 or the pro-apoptotic protein Bax, can be monitored using other fluorescent probes in a multicolor imaging experiment, providing a comprehensive view of the cellular response to stress.[6][8] The use of this compound derivatives in such studies enables a more detailed understanding of the molecular mechanisms that govern cell fate decisions.

References

Methodological & Application

Application Notes and Protocols: Conjugation of BP Fluor 405 to Primary Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of the blue-fluorescent dye, BP Fluor 405, to primary antibodies. This procedure is essential for researchers who require directly labeled primary antibodies for various applications, including flow cytometry, fluorescence microscopy, and super-resolution microscopy. Direct conjugation allows for a streamlined experimental workflow by eliminating the need for secondary antibodies, thereby reducing potential background signal and enabling multiplexing with antibodies from the same host species.[1][2]

The protocol described herein focuses on the reaction between an amine-reactive form of BP Fluor 405 (BP Fluor 405 NHS Ester) and the primary amines of lysine (B10760008) residues on the antibody. This method is one of the most common and effective strategies for antibody labeling.[3][] We will cover antibody preparation, the conjugation reaction, purification of the conjugate, and determination of the degree of labeling (DOL).

Principle of the Reaction

The conjugation chemistry relies on the reaction of an N-hydroxysuccinimide (NHS) ester of BP Fluor 405 with the primary amino groups (-NH₂) found on lysine residues and the N-terminus of the antibody. This reaction, which is most efficient at a slightly alkaline pH (8.0-8.5), results in the formation of a stable amide bond, covalently linking the fluorophore to the antibody.[][5]

Materials and Methods

Materials Required
  • Primary Antibody: Purified and at a concentration of >0.5 mg/mL in a buffer free of primary amines (e.g., Tris, glycine) and stabilizing proteins (e.g., BSA).[2][5]

  • BP Fluor 405 NHS Ester: Lyophilized.

  • Reaction Buffer: 10 mM PBS, pH 7.4 or 1 M NaHCO₃, pH 8.5.[6]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification Column: Size exclusion chromatography column (e.g., Sephadex G-25) or a spin desalting column.[5][7][8]

  • Quenching Reagent (Optional): 1 M Tris-HCl, pH 8.0 or hydroxylamine.

  • Storage Buffer: PBS with 0.1% bovine serum albumin (BSA) and 0.02-0.05% sodium azide.[6]

  • Spectrophotometer

Experimental Workflow

The overall workflow for the conjugation of BP Fluor 405 to a primary antibody is depicted below.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis & Storage antibody_prep Antibody Preparation (Buffer Exchange) conjugation Conjugation Reaction (Antibody + Dye) antibody_prep->conjugation dye_prep BP Fluor 405 NHS Ester Preparation (Dissolve in DMSO) dye_prep->conjugation purification Purification (Size Exclusion Chromatography) conjugation->purification dol_calc Degree of Labeling (DOL) Calculation purification->dol_calc storage Storage of Conjugate dol_calc->storage

Caption: Experimental workflow for primary antibody conjugation.

Detailed Protocol

1. Antibody Preparation

  • Buffer Exchange: The antibody must be in a buffer free of primary amines (e.g., Tris, glycine) and ammonium (B1175870) salts, as these will compete with the antibody for reaction with the NHS ester.[5] If necessary, perform a buffer exchange into a suitable reaction buffer (e.g., 10 mM PBS, pH 7.4) using dialysis or a desalting column.[5]

  • Concentration: The recommended antibody concentration is 2 mg/mL for optimal labeling.[5][6] If the antibody concentration is below 2 mg/mL, the conjugation efficiency may be reduced.[5]

2. BP Fluor 405 NHS Ester Preparation

  • Immediately before use, dissolve the lyophilized BP Fluor 405 NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL.[]

3. Conjugation Reaction

  • Molar Ratio: The optimal molar ratio of dye to antibody can vary and should be determined empirically. A good starting point is a 10:1 molar ratio of BP Fluor 405 NHS ester to the antibody.[]

  • Reaction Setup:

    • Add the appropriate volume of the reaction buffer to the antibody solution to achieve a final pH of 8.0-8.5 for efficient conjugation.[]

    • Add the calculated volume of the BP Fluor 405 NHS ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[][6]

4. Purification of the Conjugated Antibody

  • It is crucial to remove any unconjugated BP Fluor 405 to prevent background fluorescence and to accurately determine the degree of labeling.[7][8]

  • Size Exclusion Chromatography: Use a pre-equilibrated size exclusion column (e.g., Sephadex G-25) or a spin desalting column to separate the larger antibody-dye conjugate from the smaller, unbound dye molecules.[5]

    • Equilibrate the column with PBS (pH 7.2-7.4).

    • Apply the conjugation reaction mixture to the column.

    • Elute with PBS and collect the fractions containing the labeled antibody (typically the first colored fractions to elute).

5. Determination of the Degree of Labeling (DOL)

The DOL is the average number of fluorophore molecules conjugated to each antibody molecule.[9] An optimal DOL is typically between 2 and 10 for antibodies.[7]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of BP Fluor 405 (approximately 402 nm, A_max).[10][11][12]

    • If the absorbance reading is >2.0, dilute the sample and record the dilution factor.[7][8]

  • Calculation:

    • Protein Concentration:

      • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • Where:

        • A₂₈₀ is the absorbance of the conjugate at 280 nm.

        • A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

        • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_max of the dye).

        • ε_protein is the molar extinction coefficient of the antibody (for IgG, typically ~210,000 M⁻¹cm⁻¹).[7]

    • Dye Concentration:

      • Dye Concentration (M) = A_max / ε_dye

      • Where:

        • ε_dye is the molar extinction coefficient of BP Fluor 405 (typically ~35,000 M⁻¹cm⁻¹).[11][12]

    • Degree of Labeling (DOL):

      • DOL = Molar concentration of dye / Molar concentration of protein[8]

6. Storage of the Conjugated Antibody

  • Fluorescently conjugated antibodies should be stored at 2-8°C and protected from light.[13][14][15]

  • Do not freeze fluorescently labeled antibodies as this can lead to degradation.[13][14]

  • For long-term storage, consider adding a stabilizing agent like glycerol (B35011) to a final concentration of 50%, which can help prevent freeze-thaw damage if freezing is absolutely necessary, though storage at 4°C is generally recommended.[14][16]

  • Store in dark vials or wrap vials in aluminum foil to prevent photobleaching.[14][15]

Data Presentation

ParameterRecommended Value/RangeReference
Antibody Concentration>0.5 mg/mL (ideally 2 mg/mL)[2][5][6]
Reaction Buffer pH8.0 - 8.5[]
Molar Ratio (Dye:Antibody)10:1 (starting point)[]
Incubation Time1 hour[][6]
Incubation TemperatureRoom Temperature[]
Optimal Degree of Labeling (DOL)2 - 10[7]
Storage Temperature2 - 8°C[13][15]

Signaling Pathway and Logical Relationship Diagrams

Chemical Reaction of Conjugation

The following diagram illustrates the chemical reaction between the primary amine of a lysine residue on the antibody and the NHS ester of BP Fluor 405.

chemical_reaction cluster_reactants Reactants cluster_products Products antibody Antibody-NH₂ (Primary Amine on Lysine) conjugate Antibody-NH-CO-BP Fluor 405 (Stable Amide Bond) antibody->conjugate + dye BP Fluor 405-NHS Ester dye->conjugate byproduct NHS (N-hydroxysuccinimide)

Caption: Amine-reactive conjugation chemistry.

Conclusion

This protocol provides a comprehensive guide for the successful conjugation of BP Fluor 405 to primary antibodies. By following these detailed steps, researchers can reliably produce high-quality fluorescently labeled antibodies for a wide range of applications. It is important to optimize the molar ratio of dye to antibody for each specific antibody to achieve the desired degree of labeling and maintain antibody functionality. Proper purification and storage are critical to ensure the performance and longevity of the conjugated antibody.

References

Application Notes and Protocols for Labeling Peptides with BP Fluor 405 Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 405 acid is a hydrophilic, blue-fluorescent dye with excitation and emission maxima at approximately 402 nm and 424 nm, respectively.[1][2][3] Its fluorescence is stable over a broad pH range (pH 4-10), making it a versatile tool for various biological applications.[1][3] This dye is particularly well-suited for multicolor imaging, flow cytometry, and super-resolution microscopy.[1][2][3]

The this compound contains a carboxylic acid group that can be chemically activated to react with primary amines (e.g., the N-terminus or the side chain of lysine (B10760008) residues) on peptides, forming a stable amide bond.[1][4] This document provides a detailed protocol for a two-step, one-pot labeling strategy involving the activation of this compound with EDC and sulfo-NHS, followed by conjugation to the peptide.[5]

Materials and Reagents

Reagent/MaterialRecommended Properties/Supplier
This compoundBroadPharm (Cat: BP-25536) or equivalent
Peptide of InterestHigh purity (>95%), with at least one primary amine
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Molecular biology grade
Sulfo-NHS (N-Hydroxysulfosuccinimide)Molecular biology grade
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Amine-free, high purity
Reaction Buffer0.1 M MES buffer, pH 6.0
Labeling Buffer0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5
Quenching Solution1.5 M Hydroxylamine (B1172632), pH 8.5
Purification SystemReverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
SpectrophotometerUV-Vis capable

Experimental Protocols

Reagent Preparation
  • Peptide Solution: Prepare a stock solution of the peptide in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should not contain primary amines (e.g., Tris).

  • This compound Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • EDC Solution: Prepare a 100 mM stock solution of EDC in anhydrous DMF or DMSO immediately before use.

  • Sulfo-NHS Solution: Prepare a 250 mM stock solution of sulfo-NHS in anhydrous DMF or DMSO immediately before use.

Labeling Protocol: Two-Step, One-Pot Reaction

This protocol involves the initial activation of the this compound's carboxylic acid group with EDC and sulfo-NHS, followed by the addition of the peptide to the activated dye.

Step 1: Activation of this compound

  • In a microcentrifuge tube, combine the following reagents in the specified order:

    • 10 µL of 10 mM this compound solution

    • 10 µL of 100 mM EDC solution

    • 4 µL of 250 mM sulfo-NHS solution

  • Vortex the mixture gently and incubate for 15 minutes at room temperature, protected from light.

Step 2: Conjugation to the Peptide

  • To the activated this compound mixture, add your peptide solution. The molar ratio of dye to peptide should be optimized for your specific peptide and application. A starting point of a 5 to 15-fold molar excess of the activated dye is recommended.

  • Adjust the pH of the reaction mixture to 8.0-8.5 by adding the Labeling Buffer.

  • Incubate the reaction for at least 4 hours at room temperature or overnight at 4°C, with continuous stirring and protected from light.

Step 3: Quenching the Reaction (Optional)

  • To stop the labeling reaction, add a quenching solution such as hydroxylamine to a final concentration of 10-50 mM.

  • Incubate for 10-15 minutes at room temperature.

Purification of the Labeled Peptide

Purification is crucial to remove unreacted dye and byproducts. RP-HPLC is the recommended method for purifying fluorescently labeled peptides.[6]

  • Column: Use a C18 reverse-phase column.

  • Solvents:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low percentage of Solvent B to a higher percentage is typically used to elute the peptide. The specific gradient will need to be optimized based on the hydrophobicity of your peptide.

  • Detection: Monitor the elution profile at both 280 nm (for the peptide backbone) and ~402 nm (for the BP Fluor 405 dye). The labeled peptide will absorb at both wavelengths.

  • Fraction Collection: Collect the fractions corresponding to the desired labeled peptide peak.

  • Lyophilization: Lyophilize the purified fractions to obtain the labeled peptide as a powder.

Data Presentation and Analysis

Characterization of the Labeled Peptide

The success of the labeling reaction is determined by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each peptide molecule.[7][8][9]

Procedure for DOL Calculation:

  • Measure the absorbance of the purified labeled peptide solution at 280 nm (A_280_) and at the absorbance maximum of BP Fluor 405 (~402 nm, A_max_).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Concentration_dye_ (M) = A_max_ / (ε_dye_ * path length)

      • ε_dye_ (M⁻¹cm⁻¹) is the molar extinction coefficient of BP Fluor 405 at its A_max_ (35,000 M⁻¹cm⁻¹).[1][3]

  • Correct the absorbance at 280 nm for the contribution of the dye:

    • A_280,corrected_ = A_280_ - (A_max_ * CF)

      • CF (Correction Factor) = A_280,dye_ / A_max,dye_. This should be determined by measuring the absorbance of the free this compound.

  • Calculate the concentration of the peptide:

    • Concentration_peptide_ (M) = A_280,corrected_ / (ε_peptide_ * path length)

      • ε_peptide_ (M⁻¹cm⁻¹) is the molar extinction coefficient of your peptide at 280 nm.

  • Calculate the Degree of Labeling (DOL):

    • DOL = Concentration_dye_ / Concentration_peptide_

An optimal DOL is typically between 0.5 and 2 for most applications.[7]

ParameterSymbolValue/Formula
Molar Extinction Coefficient of BP Fluor 405ε_dye_35,000 M⁻¹cm⁻¹ at ~402 nm[1][3]
Molar Extinction Coefficient of Peptideε_peptide_Varies based on amino acid sequence
Corrected Absorbance at 280 nmA_280,corrected_A_280_ - (A_max_ * CF)
Degree of LabelingDOL[Dye] / [Peptide]

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis BP_Fluor_405 This compound Activated_Dye Activated BP Fluor 405 Ester BP_Fluor_405->Activated_Dye 15 min, RT EDC_NHS EDC + sulfo-NHS EDC_NHS->Activated_Dye Labeled_Peptide_Crude Crude Labeled Peptide Activated_Dye->Labeled_Peptide_Crude 4h RT or O/N 4°C pH 8.0-8.5 Peptide Peptide Peptide->Labeled_Peptide_Crude HPLC RP-HPLC Labeled_Peptide_Crude->HPLC Purified_Peptide Purified Labeled Peptide HPLC->Purified_Peptide Analysis UV-Vis & DOL Calculation Purified_Peptide->Analysis

Caption: Workflow for labeling peptides with this compound.

reaction_pathway Dye_COOH BP Fluor 405-COOH Intermediate O-acylisourea intermediate Dye_COOH->Intermediate + EDC EDC EDC->Intermediate Activated_Ester BP Fluor 405-sulfo-NHS ester Intermediate->Activated_Ester + Sulfo_NHS sulfo-NHS Sulfo_NHS->Activated_Ester Labeled_Peptide BP Fluor 405-CO-NH-Peptide Activated_Ester->Labeled_Peptide + Peptide_NH2 Peptide-NH2 Peptide_NH2->Labeled_Peptide

Caption: Chemical pathway for this compound conjugation to a peptide.

References

Application Notes and Protocols for BP Fluor 405 Acid in Multicolor Flow Cytometry Panel Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multicolor flow cytometry is a powerful technique for the simultaneous analysis of multiple parameters in heterogeneous cell populations. The selection of appropriate fluorochromes is critical for the successful design of complex panels. BP Fluor 405 Acid is a violet laser-excitable dye that offers a bright and stable fluorescent signal, making it a valuable tool for multicolor flow cytometry. These application notes provide a comprehensive guide to incorporating this compound into multicolor panels, with a specific focus on analyzing intracellular signaling pathways, such as the JAK-STAT pathway.

Properties of this compound

This compound is a blue-fluorescent dye that is well-suited for excitation by the 405 nm violet laser. Its spectral properties make it a valuable addition to multicolor flow cytometry panels.

PropertyValueReference
Excitation Maximum ~402 nm[1]
Emission Maximum ~424 nm[1]
Laser Line Violet (405 nm)[1]
Brightness Bright[2]
Photostability High[1]
pH Sensitivity Insensitive in pH 4-10 range[1]

Multicolor Panel Design Considerations with this compound

When designing a multicolor flow cytometry panel that includes this compound, several key factors must be considered to ensure optimal data quality.

1. Instrument Configuration: Before designing your panel, it is crucial to be familiar with the specific configuration of your flow cytometer, including the available lasers, filters, and detectors.[3] this compound is optimally excited by the violet laser (405 nm).

2. Antigen Density and Fluorochrome Brightness: A fundamental principle of panel design is to match the brightest fluorochromes with antigens that have low expression levels, and dimmer fluorochromes with highly expressed antigens. This compound is a bright fluorochrome, making it an excellent choice for detecting markers with low abundance or for identifying rare cell populations.[2]

3. Spectral Overlap and Compensation: Spectral overlap, or spillover, occurs when the emission spectrum of one fluorochrome is detected in the detector of another.[4] This can be corrected through a process called compensation. To minimize spillover, it is advisable to select fluorochromes with minimal spectral overlap. The emission of this compound may spill into adjacent channels, such as those used for Brilliant Violet™ 421 or other similar dyes. Therefore, proper compensation controls are essential.[2]

Illustrative Spillover Matrix:

The following table provides an illustrative example of a spillover matrix for a panel including a fluorochrome with similar spectral properties to this compound (e.g., Brilliant Violet™ 421). The values represent the percentage of signal from the fluorochrome in the top row that is detected in the channel listed in the left column. Actual spillover values will vary depending on the specific instrument and fluorochromes used.

DetectorBrilliant Violet™ 421 (similar to BP Fluor 405)FITCPEPerCP-Cy5.5APC
BV421 1000.50.10.10.05
FITC 5.01002.00.50.1
PE 0.215.01008.00.5
PerCP-Cy5.5 0.11.025.01005.0
APC 0.050.11.010.0100

Experimental Protocols

Protocol 1: Antibody Titration

Proper antibody titration is crucial to determine the optimal concentration that provides the best signal-to-noise ratio, minimizing non-specific binding.[5]

Materials:

  • Cells expressing the target antigen

  • Antibody conjugated to this compound

  • Staining buffer (e.g., PBS with 2% FBS)

  • FACS tubes or 96-well plate

Procedure:

  • Prepare a suspension of single cells at a concentration of 1 x 10^6 cells/mL.

  • Create a series of dilutions of the this compound-conjugated antibody (e.g., 1:25, 1:50, 1:100, 1:200, 1:400, 1:800).

  • Aliquot 100 µL of the cell suspension into each tube or well.

  • Add 50 µL of each antibody dilution to the corresponding tubes/wells. Include an unstained control.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of staining buffer by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cells in 300-500 µL of staining buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data to determine the antibody concentration that gives the brightest signal for the positive population with the lowest background on the negative population.

Protocol 2: Multicolor Staining for JAK-STAT Pathway Analysis in PBMCs

This protocol describes the analysis of phosphorylated STAT proteins in human peripheral blood mononuclear cells (PBMCs) as an example of intracellular signaling analysis.

Materials:

  • Freshly isolated human PBMCs

  • Cell stimulation reagents (e.g., cytokines like IL-6 or IFN-α)

  • Fixation buffer (e.g., 1.6% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold 90% methanol (B129727) or a commercial permeabilization buffer)

  • Staining buffer

  • Fluorochrome-conjugated antibodies (see example panel below)

  • FACS tubes

Example 6-Color Panel for pSTAT Analysis:

MarkerFluorochromePurpose
CD3APC-H7T-cell lineage marker
CD19PE-Cy7B-cell lineage marker
CD56PerCP-Cy5.5NK-cell lineage marker
pSTAT1 (pY701)This compound Key signaling molecule in the JAK-STAT pathway
pSTAT3 (pY705)PEKey signaling molecule in the JAK-STAT pathway
Live/Dead Staine.g., a fixable viability dyeExclude dead cells

Procedure:

  • Cell Stimulation:

    • Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed culture medium.

    • Stimulate cells with the desired cytokine (e.g., 100 ng/mL IL-6) for 15-30 minutes at 37°C. Include an unstimulated control.

  • Fixation:

    • Immediately after stimulation, add an equal volume of fixation buffer and incubate for 10 minutes at room temperature.

  • Permeabilization:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the supernatant.

    • Gently resuspend the cell pellet in ice-cold permeabilization buffer and incubate for 30 minutes on ice.

  • Staining:

    • Wash the cells twice with staining buffer.

    • Prepare an antibody cocktail containing the titrated amounts of each fluorochrome-conjugated antibody.

    • Add the antibody cocktail to the cells and incubate for 30-60 minutes at room temperature in the dark.

  • Acquisition:

    • Wash the cells twice with staining buffer.

    • Resuspend the cells in staining buffer for acquisition on the flow cytometer.

    • Acquire data, ensuring to collect a sufficient number of events for each sample.

Protocol 3: Compensation Controls

Accurate compensation is critical for correcting spectral overlap in multicolor flow cytometry.[6]

Materials:

  • Compensation beads or cells

  • Single-color antibody conjugates for each fluorochrome in the panel

Procedure:

  • For each fluorochrome in your panel, prepare a separate tube containing either compensation beads or cells that will be stained with that single antibody.

  • Stain the beads or cells according to the antibody titration protocol.

  • Include an unstained tube of beads or cells.

  • Acquire the single-stained controls on the flow cytometer, ensuring that the positive signal is on scale and sufficiently bright.

  • Use the flow cytometry software's compensation algorithm to calculate the spillover matrix.

  • Apply the calculated compensation matrix to your multicolor samples.

Data Visualization with Graphviz

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Recruitment Cytokine Cytokine Cytokine->Receptor Binding pJAK pJAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: The JAK-STAT signaling pathway.

Experimental Workflow for Intracellular Staining

Staining_Workflow Start Start: Cell Suspension Stimulation Cell Stimulation (e.g., Cytokines) Start->Stimulation Fixation Fixation (e.g., Paraformaldehyde) Stimulation->Fixation Permeabilization Permeabilization (e.g., Methanol) Fixation->Permeabilization Surface_Staining Surface Marker Staining Permeabilization->Surface_Staining Wash1 Wash Surface_Staining->Wash1 Intracellular_Staining Intracellular Staining (e.g., pSTAT with BP Fluor 405) Wash2 Wash Intracellular_Staining->Wash2 Wash1->Intracellular_Staining Acquisition Flow Cytometry Acquisition Wash2->Acquisition Analysis Data Analysis Acquisition->Analysis

Caption: Experimental workflow for intracellular staining.

References

BP Fluor 405 Acid for Super-Resolution Microscopy (STORM): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 405 Acid is a water-soluble, blue-fluorescent dye that serves as an excellent activator fluorophore for Stochastic Optical Reconstruction Microscopy (STORM), a super-resolution imaging technique. Its excitation maximum is ideally suited for the 407 nm spectral line of a krypton laser or a 408 nm violet laser diode.[1][2] In STORM, this compound is typically paired with a photoswitchable reporter dye, such as Alexa Fluor 647, to enable the sequential activation and localization of individual fluorophores, ultimately reconstructing an image with a resolution far beyond the diffraction limit of conventional light microscopy.[3][4] This technology allows for the detailed visualization of subcellular structures and the spatial organization of proteins within signaling pathways, providing critical insights for cellular biology and drug development. BP Fluor 405 conjugates are stable across a broad pH range from 4 to 10.[1]

Data Presentation

Photophysical Properties

The photophysical properties of this compound make it a reliable choice for STORM imaging. It is spectrally similar to Alexa Fluor 405.

PropertyValueReference
Excitation Maximum402 nm
Emission Maximum424 nm
Molar Extinction Coefficient35,000 cm⁻¹M⁻¹
Recommended Laser Line405 nm / 408 nm
SolubilityWater, DMSO, DMF
Performance in STORM (with Alexa Fluor 647 as reporter)

Quantitative performance in STORM is critical for achieving high-quality super-resolution images. The following data, based on the performance of its spectral equivalent Alexa Fluor 405, highlights its suitability as an activator dye.

ParameterTypical ValueSignificance in STORMReference
Localization Precision~20 nm (lateral), ~40 nm (axial)Determines the achievable resolution of the final super-resolved image.
Photon Count (per switching event of reporter)HighA higher photon count improves localization precision.
Duty Cycle (of reporter dye)LowA low duty cycle (fraction of time in the 'on' state) is essential to ensure that only a sparse subset of fluorophores is active at any given time, allowing for individual molecule localization.
Photoswitching CyclesHighA higher number of switching cycles allows for a higher density of localizations, leading to a more detailed final image.

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound and a Reporter Dye

This protocol describes the dual labeling of a secondary antibody with the activator dye (this compound) and a reporter dye (e.g., Alexa Fluor 647 NHS ester).

Materials:

  • This compound

  • Reporter dye NHS ester (e.g., Alexa Fluor 647 NHS ester)

  • Secondary Antibody (e.g., Donkey anti-Mouse IgG) at 1-2 mg/mL

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography Column (e.g., NAP-5)

  • Reaction tubes

  • Pipettes

Procedure:

  • Antibody Preparation: Dialyze the antibody against PBS to remove any amine-containing preservatives. Adjust the antibody concentration to 1-2 mg/mL in PBS.

  • Dye Preparation:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.

    • Dissolve the reporter dye NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL.

  • Reaction Setup:

    • In a reaction tube, combine 50 µL of the antibody solution with 5 µL of 1 M NaHCO₃.

    • Add a 5-10 fold molar excess of the reporter dye NHS ester to the antibody solution.

    • Add a 5-10 fold molar excess of this compound to the antibody solution. The optimal dye-to-antibody ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification:

    • Equilibrate a NAP-5 column with PBS according to the manufacturer's instructions.

    • Apply the reaction mixture to the column.

    • Elute the labeled antibody with PBS. Collect the first colored fraction, which contains the conjugated antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm, the excitation maximum of this compound (approx. 402 nm), and the excitation maximum of the reporter dye.

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C.

Protocol 2: Sample Preparation for STORM Imaging

This protocol outlines the steps for immunolabeling fixed cells for STORM imaging.

Materials:

  • Cells grown on #1.5 glass coverslips

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody specific to the target protein

  • Dual-labeled Secondary Antibody (from Protocol 1)

  • Washing Buffer: 0.1% BSA in PBS

  • PBS

Procedure:

  • Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block the cells with 3% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with Washing Buffer for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the dual-labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells extensively with Washing Buffer three times for 5 minutes each, followed by three washes with PBS for 5 minutes each.

  • Post-fixation (Optional): To further stabilize the sample, post-fix with 4% PFA in PBS for 10 minutes.

  • Storage: The sample is now ready for STORM imaging. Store in PBS at 4°C if not imaging immediately.

Protocol 3: STORM Imaging

This protocol provides a general guideline for acquiring STORM data using a this compound-labeled sample.

Materials:

  • Prepared sample on a coverslip

  • STORM Imaging Buffer

  • STORM-capable microscope with appropriate lasers (e.g., 405 nm and 647 nm) and a high-sensitivity camera.

STORM Imaging Buffer Formulation: A common STORM imaging buffer consists of an enzymatic oxygen scavenging system and a thiol to promote the photoswitching of the reporter dye.

  • Buffer Stock: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose.

  • GLOX Solution: 14 mg glucose oxidase and 50 µL of 17 mg/mL catalase in 200 µL of Buffer A (10 mM Tris pH 8.0, 50 mM NaCl).

  • Final Imaging Buffer (prepare fresh): To 620 µL of Buffer Stock, add 70 µL of 1 M cysteamine (B1669678) (MEA) and 7 µL of GLOX solution.

Procedure:

  • Microscope Setup: Mount the coverslip on the STORM microscope.

  • Locate Region of Interest: Using a low-power laser, locate the cells and the region of interest.

  • Add Imaging Buffer: Replace the PBS with the freshly prepared STORM imaging buffer.

  • Photoswitching and Imaging:

    • Illuminate the sample with the 647 nm laser at high power to switch most of the reporter dye molecules to the dark state.

    • Begin acquiring a time-series of images (typically 10,000-100,000 frames) with continuous illumination from the 647 nm laser.

    • Simultaneously, illuminate the sample with the 405 nm laser at a low, gradually increasing power. This will activate a sparse, random subset of this compound molecules, which in turn will activate the nearby reporter dye molecules, causing them to fluoresce.

  • Data Analysis: The acquired image series is then processed with localization software to determine the precise coordinates of each individual blinking event. These localizations are used to reconstruct the final super-resolution image.

Mandatory Visualization

EGFR Signaling Pathway Activation

The following diagram illustrates a simplified signaling pathway of Epidermal Growth Factor Receptor (EGFR) activation, a process that can be studied in detail using STORM with probes like this compound.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR_inactive EGFR (inactive) EGF->EGFR_inactive Binding EGFR_active EGFR Dimer (active) EGFR_inactive->EGFR_active Dimerization & Autophosphorylation Grb2 Grb2 EGFR_active->Grb2 Recruitment Sos Sos Grb2->Sos Activation Ras Ras Sos->Ras Activation MAPK_cascade MAPK Cascade (Raf, MEK, ERK) Ras->MAPK_cascade Activation Downstream Downstream Signaling MAPK_cascade->Downstream

Caption: Simplified schematic of the EGFR signaling pathway.

Experimental Workflow for STORM Imaging

This diagram outlines the key steps involved in a typical STORM experiment, from sample preparation to image reconstruction.

STORM_Workflow cluster_prep Sample Preparation cluster_imaging STORM Imaging cluster_analysis Data Analysis Cell_Culture Cell Culture on Coverslip Fixation Fixation & Permeabilization Cell_Culture->Fixation Blocking Blocking Fixation->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (this compound labeled) Primary_Ab->Secondary_Ab Imaging_Buffer Addition of STORM Imaging Buffer Secondary_Ab->Imaging_Buffer Acquisition Image Acquisition (Time-lapse movie) Imaging_Buffer->Acquisition Localization Single-Molecule Localization Acquisition->Localization Reconstruction Image Reconstruction Localization->Reconstruction Analysis Quantitative Analysis Reconstruction->Analysis

Caption: General experimental workflow for STORM super-resolution microscopy.

References

Application Notes and Protocols: Activating BP Fluor 405 Acid for NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 405 is a bright and photostable blue fluorescent dye ideally suited for applications in flow cytometry, super-resolution microscopy (STORM), and other fluorescence-based assays. Its excitation maximum at approximately 402 nm aligns well with the 407 nm krypton laser or the 408 nm violet laser diode.[1][2][3] A key feature of BP Fluor 405 conjugates is their pH insensitivity over a broad range (pH 4 to 10), ensuring stable fluorescence in diverse experimental conditions.[1][3]

This document provides detailed protocols for the activation of BP Fluor 405 Acid to its amine-reactive N-hydroxysuccinimide (NHS) ester and its subsequent conjugation to primary amines on proteins or other biomolecules. The NHS ester is the most common and efficient reactive group for labeling proteins, specifically targeting the ε-amino groups of lysine (B10760008) residues and the N-terminus to form stable amide bonds.[4][5][][7]

Data Summary

The following tables provide a summary of the key quantitative parameters for the activation and conjugation reactions.

Table 1: this compound Properties

PropertyValue
Molecular Weight626.6 g/mol [1]
Excitation Maximum (λex)~402 nm[1][2]
Emission Maximum (λem)~424 nm[1][2]
Extinction Coefficient35,000 cm⁻¹M⁻¹[1][2]
SolubilityWater, DMSO, DMF[1][2]

Table 2: Recommended Reaction Conditions for NHS Ester Activation and Conjugation

ParameterActivation of this compoundNHS Ester Conjugation to Protein
Solvent Anhydrous DMF or DMSOAqueous buffer (e.g., PBS, Bicarbonate, Borate)
pH Not applicable (anhydrous)8.3 - 8.5[8][9]
Key Reagents EDC or DCC, N-hydroxysuccinimide (NHS)BP Fluor 405-NHS ester, Protein
Molar Ratio (Dye:Reagents) Acid:EDC:NHS (e.g., 1:1.1:1.1)Dye:Protein (e.g., 5:1 to 20:1, empirical optimization recommended)[10]
Temperature Room TemperatureRoom Temperature or 4°C[8][11]
Reaction Time 1 - 4 hours to overnight[8][9]1 - 4 hours to overnight[8][9]

Experimental Protocols

Part 1: Activation of this compound to BP Fluor 405-NHS Ester

This protocol describes the chemical conversion of the carboxylic acid moiety of this compound to an amine-reactive NHS ester using a carbodiimide (B86325) coupling agent.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Argon or Nitrogen gas

  • Reaction vial

  • Magnetic stirrer and stir bar

Protocol:

  • Preparation: In a clean, dry reaction vial under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

  • Addition of Reagents: To the dissolved this compound, add N-hydroxysuccinimide (NHS) to a final concentration of 1.1 molar equivalents relative to the acid. Stir until dissolved.

  • Initiation of Reaction: Add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the reaction mixture to a final concentration of 1.1 molar equivalents relative to the acid.

  • Incubation: Seal the reaction vial and stir at room temperature for at least 4 hours, or overnight, protected from light.

  • Monitoring the Reaction (Optional): The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid and the appearance of the NHS ester product.

  • Product: The resulting solution contains the activated BP Fluor 405-NHS ester. This solution can often be used directly in the subsequent conjugation reaction, or the NHS ester can be purified if required. If DCC was used, a urea (B33335) precipitate will form and should be removed by filtration.

Part 2: Conjugation of BP Fluor 405-NHS Ester to a Protein

This protocol details the labeling of a protein with the prepared BP Fluor 405-NHS ester.

Materials:

  • Protein solution (2-10 mg/mL in an amine-free buffer)

  • BP Fluor 405-NHS ester solution (from Part 1)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.[12]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Protocol:

  • Protein Preparation: Prepare the protein solution in the conjugation buffer at a concentration of 2-10 mg/mL.[7] If the protein is in a buffer containing primary amines, it must be dialyzed against the conjugation buffer.

  • Reaction Setup: While gently stirring the protein solution, add the calculated amount of the BP Fluor 405-NHS ester solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 15:1 is recommended.[10][12]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[12] For sensitive proteins, the incubation can be performed at 4°C, potentially for a longer duration.[13]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.[12]

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[] The first colored fraction to elute will be the labeled protein.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~402 nm (for BP Fluor 405).

    • Calculate the protein concentration and the degree of labeling (DOL) using the following formulas:

      • Corrected A₂₈₀ = A₂₈₀ - (A₄₀₂ x Correction Factor)

      • Protein Concentration (M) = Corrected A₂₈₀ / (Protein Extinction Coefficient at 280 nm)

      • Dye Concentration (M) = A₄₀₂ / 35,000 M⁻¹cm⁻¹

      • Degree of Labeling (DOL) = Dye Concentration / Protein Concentration

Visualizations

Activation_Reaction BP_Acid This compound (Carboxylic Acid) Intermediate O-acylisourea Intermediate BP_Acid->Intermediate + EDC/DCC NHS_reagent N-hydroxysuccinimide (NHS) EDC EDC or DCC (Carbodiimide) BP_NHS_Ester BP Fluor 405-NHS Ester (Amine-Reactive) Intermediate->BP_NHS_Ester + NHS Byproduct Urea Byproduct Intermediate->Byproduct

Caption: Chemical activation of this compound to its NHS ester.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Mix Mix Protein and BP Fluor 405-NHS Ester Protein_Prep->Mix Dye_Prep Activate this compound to NHS Ester Dye_Prep->Mix Incubate Incubate (1-2h, RT) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify via Size-Exclusion Chromatography Quench->Purify Characterize Characterize: - A280/A402 - Calculate DOL Purify->Characterize

Caption: Experimental workflow for protein conjugation.

Signaling_Pathway_Concept Antibody Primary Antibody Labeled_Antibody BP Fluor 405-Labeled Secondary Antibody Antibody->Labeled_Antibody Binds Microscope Fluorescence Microscope (405 nm excitation) Labeled_Antibody->Microscope Excitation Antigen Target Antigen on Cell Surface Antigen->Antibody Binds Signal Fluorescent Signal (~424 nm emission) Microscope->Signal Detection

Caption: Conceptual use in immunofluorescence.

References

Application Notes and Protocols for Labeling Amine-Modified Oligonucleotides with BP Fluor 405 Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent labeling of amine-modified oligonucleotides with BP Fluor 405, a blue fluorescent dye. Fluorescently labeled oligonucleotides are indispensable tools in a wide array of molecular biology and diagnostic applications, including fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), DNA sequencing, and microarray analysis.[1][2][3]

BP Fluor 405 is a water-soluble dye with an excitation maximum at approximately 402 nm and an emission maximum at around 424 nm, making it suitable for detection with instruments equipped with a violet laser.[4][5][6] This protocol outlines the necessary steps to achieve efficient and reliable conjugation of BP Fluor 405 to oligonucleotides containing a primary amine functionality. The process involves the activation of the carboxylic acid group on the BP Fluor 405 dye to an N-hydroxysuccinimide (NHS) ester, followed by the reaction of the activated dye with the amine-modified oligonucleotide to form a stable amide bond.[7][8][9][10]

Quantitative Data Summary

The following table summarizes the key quantitative data for BP Fluor 405 and the labeling reaction.

ParameterValueReference
BP Fluor 405 Acid Properties
Excitation Maximum (λex)402 nm[4][5]
Emission Maximum (λem)424 nm[4][5]
Molar Extinction Coefficient (ε)35,000 cm⁻¹M⁻¹[4][5]
Molecular Weight (MW)626.6 g/mol [4]
Labeling Reaction Parameters
Recommended pH for Labeling8.3 - 9.0[11][12]
Typical Oligonucleotide Concentration1-10 mg/mL[12]
Molar Ratio of Dye:Oligonucleotide10-20 fold excess of dyeThis is a general recommendation for efficient labeling.
Typical Reaction Time2 hours to overnight[11]
Expected Labeling Efficiency50-90%[13]

Experimental Protocols

This section provides detailed protocols for the activation of this compound, the labeling of the amine-modified oligonucleotide, and the subsequent purification of the conjugate.

Protocol 1: Activation of this compound to its NHS Ester

This protocol describes the conversion of the carboxylic acid group of BP Fluor 405 to a more reactive N-hydroxysuccinimide (NHS) ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). This activation step is crucial for efficient labeling of the amine-modified oligonucleotide.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Reaction vials

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare Dye Solution: Dissolve this compound in anhydrous DMF to a final concentration of 10 mg/mL.

  • Prepare EDC/NHS Solution: Immediately before use, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A typical concentration is 0.1 M for both EDC and NHS.

  • Activation Reaction:

    • In a reaction vial, add the this compound solution.

    • Add a 1.2-fold molar excess of both EDC and NHS solution to the dye solution.

    • Stir the reaction mixture at room temperature for 1-2 hours. The resulting solution contains the activated BP Fluor 405 NHS ester and is ready for the labeling reaction.

Protocol 2: Labeling of Amine-Modified Oligonucleotide

This protocol details the reaction between the activated BP Fluor 405 NHS ester and the amine-modified oligonucleotide.

Materials:

  • Amine-modified oligonucleotide, purified and desalted

  • Activated BP Fluor 405 NHS ester solution (from Protocol 1)

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5. Avoid buffers containing primary amines like Tris.[11][13]

  • Nuclease-free water

Procedure:

  • Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a concentration of 1-5 mg/mL.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the activated BP Fluor 405 NHS ester solution to the oligonucleotide solution.

    • Vortex the mixture gently and incubate at room temperature for at least 2 hours. For convenience, the reaction can be left to proceed overnight in the dark.[11]

  • Stop the Reaction (Optional): The reaction can be stopped by adding a final concentration of 1.5 M hydroxylamine.

Protocol 3: Purification of the Labeled Oligonucleotide

Purification is a critical step to remove unreacted dye and unlabeled oligonucleotides, which can interfere with downstream applications.[4][6][14]

Method 1: Ethanol (B145695) Precipitation (for removal of excess dye)

  • Add 0.1 volumes of 3 M NaCl to the labeling reaction mixture.

  • Add 2.5-3 volumes of cold absolute ethanol and mix well.

  • Incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes to pellet the oligonucleotide.

  • Carefully decant the supernatant containing the unreacted dye.

  • Wash the pellet with 70% ethanol and centrifuge again.

  • Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer, pH 8.0).

Method 2: Size-Exclusion Chromatography (for removal of excess dye and salts)

  • Use a desalting column (e.g., Glen Gel-Pak™ or equivalent) equilibrated with nuclease-free water or a desired buffer.

  • Apply the labeling reaction mixture to the column.

  • Elute the labeled oligonucleotide according to the manufacturer's instructions. The labeled oligonucleotide will elute in the void volume, while the smaller, unreacted dye molecules will be retained.

Method 3: High-Performance Liquid Chromatography (HPLC) (for highest purity)

  • For the highest purity, reverse-phase HPLC is recommended.[14] This method can separate the labeled oligonucleotide from both the unreacted dye and any unlabeled oligonucleotide.

  • Use a C18 column and a gradient of acetonitrile (B52724) in a suitable buffer (e.g., 0.1 M triethylammonium (B8662869) acetate).

  • Monitor the elution profile at 260 nm (for the oligonucleotide) and ~405 nm (for the BP Fluor 405 dye).

  • Collect the fractions containing the dual-absorbing peak, which corresponds to the labeled oligonucleotide.

  • Lyophilize the collected fractions to obtain the purified, labeled oligonucleotide.

Visualization of Workflows

Experimental Workflow for Labeling Oligonucleotides

experimental_workflow cluster_activation Step 1: Dye Activation cluster_labeling Step 2: Labeling Reaction cluster_purification Step 3: Purification cluster_qc Step 4: Quality Control BP_Acid This compound Activated_Dye BP Fluor 405 NHS Ester BP_Acid->Activated_Dye Activation EDC_NHS EDC + NHS EDC_NHS->Activated_Dye Labeled_Oligo_Crude Crude Labeled Oligonucleotide Activated_Dye->Labeled_Oligo_Crude Labeling Amine_Oligo Amine-Modified Oligonucleotide Amine_Oligo->Labeled_Oligo_Crude Purified_Oligo Purified Labeled Oligonucleotide Labeled_Oligo_Crude->Purified_Oligo Purification (e.g., HPLC) QC Characterization (UV-Vis, Fluorescence) Purified_Oligo->QC chemical_reaction BP_Acid BP Fluor 405-COOH (Carboxylic Acid) Activated_Ester BP Fluor 405-NHS (Activated NHS Ester) BP_Acid->Activated_Ester + EDC, NHS Amine_Oligo Oligo-NH₂ (Amine-Modified Oligonucleotide) Labeled_Oligo BP Fluor 405-CO-NH-Oligo (Stable Amide Bond) Amine_Oligo->Labeled_Oligo Activated_Ester->Labeled_Oligo Reaction

References

Application Notes and Protocols for BP Fluor 405 Acid in Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 405 Acid is a water-soluble, blue-fluorescent dye valuable for a wide range of applications in life sciences, including flow cytometry and super-resolution microscopy.[1][2] Its excitation maximum is ideally suited for the 407 nm krypton laser or the 408 nm violet laser diode.[1][2] Conjugates of BP Fluor 405 are pH-insensitive from pH 4 to pH 10, ensuring stable fluorescence in diverse experimental conditions.[1] As a carboxylic acid-containing dye, BP Fluor 405 requires activation to an amine-reactive intermediate, typically an N-hydroxysuccinimide (NHS) ester, before it can be covalently attached to primary amines on proteins. This two-step conjugation process allows for controlled and efficient labeling of antibodies, enzymes, and other proteins for in vitro studies.

Physicochemical and Spectroscopic Properties

A clear understanding of the dye's properties is essential for successful labeling and accurate data interpretation. The key characteristics of this compound are summarized below.

PropertyValueReference
Excitation Maximum (λex) 402 nm
Emission Maximum (λem) 424 nm
Molar Extinction Coefficient (ε) 35,000 M⁻¹cm⁻¹
Solubility Water, DMSO, DMF
Molecular Weight (MW) 626.6 g/mol
Correction Factor (CF₂₈₀) 0.70
Correction factor for the spectrally similar dye Alexa Fluor® 405 is used to account for the dye's absorbance at 280 nm when determining protein concentration.

Experimental Protocols

I. Activation of this compound to an NHS Ester

This protocol describes the activation of the carboxyl group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Reaction vials

  • Pipettes

Procedure:

  • Prepare Dye Solution: Allow the vial of this compound to equilibrate to room temperature. Prepare a 10 mM stock solution of the dye in anhydrous DMF or DMSO.

  • Prepare EDC/NHS Solution: Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of NHS (or Sulfo-NHS) in Activation Buffer. These solutions are moisture-sensitive and should be used promptly.

  • Activation Reaction:

    • In a reaction vial, combine this compound stock solution, EDC solution, and NHS solution. A recommended starting molar ratio is 1:10:20 (Dye:EDC:NHS).

    • Incubate the reaction mixture for 60-90 minutes at room temperature, protected from light.

The resulting solution contains the activated BP Fluor 405 NHS ester and is now ready for protein labeling.

G

II. Protein Labeling with Activated BP Fluor 405 NHS Ester

This protocol outlines the conjugation of the activated BP Fluor 405 NHS ester to primary amines on a target protein.

Materials:

  • Activated BP Fluor 405 NHS Ester solution (from Protocol I)

  • Protein of interest

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 (or PBS, pH 7.2-7.5)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1.5 M Hydroxylamine, pH 8.5

  • Purification column (e.g., size-exclusion chromatography)

  • Storage Buffer (e.g., PBS with 0.02% sodium azide)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the protein for the dye.

  • Labeling Reaction:

    • Slowly add the desired amount of the activated BP Fluor 405 NHS Ester solution to the protein solution while gently stirring. A starting dye-to-protein molar ratio of 10:1 to 20:1 is recommended. This ratio may need to be optimized for your specific protein.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench Reaction (Optional but Recommended): Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired Storage Buffer. The first colored fraction to elute will be the labeled protein.

G

III. Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the dye-to-protein ratio, is a critical parameter for ensuring the quality and reproducibility of your labeled protein. It can be determined spectrophotometrically.

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of BP Fluor 405, which is 402 nm (A₄₀₂).

  • Calculate Protein Concentration:

    • Correct the A₂₈₀ for the dye's contribution: Corrected A₂₈₀ = A₂₈₀ - (A₄₀₂ × CF₂₈₀) Where CF₂₈₀ for BP Fluor 405 is approximately 0.70.

    • Calculate the molar concentration of the protein: [Protein] (M) = Corrected A₂₈₀ / ε_protein Where ε_protein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate Dye Concentration:

    • [Dye] (M) = A₄₀₂ / ε_dye Where ε_dye for BP Fluor 405 is 35,000 M⁻¹cm⁻¹.

  • Calculate DOL:

    • DOL = [Dye] / [Protein]

An optimal DOL for antibodies is typically between 4 and 6. However, the optimal ratio should be determined empirically for each specific protein and application.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Protein concentration is too low. - pH of the reaction buffer is not optimal. - Inactive dye due to hydrolysis. - Presence of primary amines in the buffer.- Concentrate the protein to at least 2 mg/mL. - Ensure the reaction buffer pH is between 8.3 and 8.5. - Prepare fresh dye stock solution in anhydrous solvent. - Use an amine-free buffer for the labeling reaction.
Protein Precipitation - Excessive degree of labeling. - Protein aggregation.- Decrease the molar ratio of dye to protein. - Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. - Ensure the protein is properly folded and soluble before labeling.
Low Fluorescence Signal - Low DOL. - Fluorescence quenching due to high DOL.- Increase the dye-to-protein molar ratio. - Decrease the dye-to-protein molar ratio to find the optimal DOL.

Storage and Stability

Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a stabilizing agent like bovine serum albumin (BSA) at 1-10 mg/mL and 0.02% sodium azide, and store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of fluorescently labeled proteins can be influenced by the dye, the protein itself, and the storage conditions. While SGM-based AFCs have shown high stability, lysine-conjugated AFCs' stability can be more variable.

Conclusion

This compound is a versatile fluorescent dye for labeling proteins in vitro. By following the detailed protocols for activation, labeling, and purification, researchers can generate high-quality fluorescently labeled proteins. Careful determination of the Degree of Labeling and optimization of the reaction conditions will ensure reproducible results for a wide array of applications in biological research and drug development.

References

Application Note: Determination of Dye-to-Protein Ratio for BP Fluor 405 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of fluorescent dyes to proteins, particularly antibodies, is a fundamental technique in biological research and diagnostics. The dye-to-protein ratio, also known as the Degree of Labeling (DOL), is a critical quality control parameter.[1][2] It represents the average number of dye molecules attached to a single protein molecule and directly impacts the fluorescence intensity and potential biological activity of the conjugate.[1][2] An insufficient number of labels results in a weak signal, while excessive labeling can lead to fluorescence quenching and reduced protein solubility or function.[1] Therefore, accurate DOL determination is essential for ensuring the consistency, reproducibility, and optimal performance of fluorescently labeled proteins in various applications.[2][3] This protocol provides a detailed spectrophotometric method to calculate the DOL for proteins conjugated with BP Fluor 405 Acid.

Principle

The DOL is calculated from absorbance measurements of the purified protein-dye conjugate.[1] By measuring the absorbance at 280 nm (the absorbance maximum for most proteins) and at the maximum absorbance wavelength (λmax) of the dye, the concentrations of both the protein and the dye can be determined.[4][5] A correction factor is necessary because the dye also absorbs light at 280 nm, which would otherwise lead to an overestimation of the protein concentration.[2][4]

Required Quantitative Data

Accurate calculation of the DOL requires the following spectroscopic constants. For this protocol, we will use typical values for BP Fluor 405 and Immunoglobulin G (IgG).

ParameterSymbolValueDescription
Molar Extinction Coefficient of BP Fluor 405ε_dye_35,000 M⁻¹cm⁻¹[6][7]Intrinsic property of the dye at its λmax.
Maximum Absorbance Wavelength of BP Fluor 405λmax402 nm[6][7]Wavelength of maximum light absorption by the dye.
Correction Factor for BP Fluor 405 at 280 nmCF₂₈₀0.30 (Typical)Ratio of dye absorbance at 280 nm to its absorbance at λmax.
Molar Extinction Coefficient of IgGε_protein_210,000 M⁻¹cm⁻¹[8][9][10][11]Intrinsic property of IgG at 280 nm.
Molecular Weight of IgGMW_protein_~150,000 g/mol [9][12]Used for concentration calculations in mg/mL.

Note: The Correction Factor (CF₂₈₀) can vary slightly between batches and conjugation conditions. For highest accuracy, it should be determined empirically for the free dye in the conjugation buffer.

Experimental Protocol

This protocol outlines the general steps for labeling a protein with a BP Fluor 405 derivative and calculating the DOL.

  • Protein (e.g., IgG) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • This compound (or its reactive ester, e.g., NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., Sephadex G-25 desalting column)[13]

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm pathlength)

  • Prepare Protein Solution: Dissolve the protein in the recommended amine-free buffer at a concentration of 2-10 mg/mL.[13] Buffers containing primary amines like Tris must be avoided as they compete for the reactive dye.[2]

  • Prepare Dye Stock Solution: Dissolve the BP Fluor 405 reactive dye in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Conjugation Reaction: Add a calculated molar excess of the dye stock solution to the protein solution while gently stirring. The optimal molar ratio depends on the protein and desired DOL and should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

It is critical to remove all non-conjugated (free) dye before spectrophotometric analysis to ensure accurate DOL calculation.[1][3][4]

  • Column Equilibration: Equilibrate a desalting column (e.g., Sephadex G-25) with an appropriate storage buffer (e.g., PBS).

  • Sample Loading: Apply the reaction mixture to the top of the equilibrated column.

  • Elution: Elute the conjugate with the equilibration buffer. The protein-dye conjugate is typically the first colored band to elute from the column.[2]

  • Fraction Collection: Collect the fractions containing the purified conjugate.

  • Blank Measurement: Use the elution buffer to zero the spectrophotometer at both 280 nm and 402 nm.

  • Sample Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 402 nm (A_max_).

  • Dilution: If the absorbance reading at either wavelength is above 2.0, dilute the sample with the elution buffer to bring the reading into the linear range of the spectrophotometer.[1][4] Record the dilution factor used.

Calculation of the Dye-to-Protein Ratio (DOL)

The DOL is calculated using the Beer-Lambert law. The following formulas are used to determine the molar concentrations of the protein and the dye.

Step 1: Calculate the Molar Concentration of the Dye (C_dye_)

This is determined directly from the absorbance at the dye's λmax.

C_dye_ (M) = (A_max_ × Dilution Factor) / ε_dye_

Step 2: Calculate the Molar Concentration of the Protein (C_protein_)

The protein concentration is calculated from the absorbance at 280 nm after correcting for the dye's contribution at this wavelength.[2][4]

C_protein_ (M) = [ (A₂₈₀ - (A_max_ × CF₂₈₀)) × Dilution Factor ] / ε_protein_

Step 3: Calculate the Dye-to-Protein Ratio (DOL)

The DOL is the molar ratio of the dye to the protein.[1]

DOL = C_dye_ / C_protein_

Data Recording and Calculation Worksheet

Use the following table to record your experimental data and calculate the final DOL.

Measurement / CalculationSymbolYour Value
1. Record Measurements
Absorbance at 402 nmA_max_
Absorbance at 280 nmA₂₈₀
Dilution FactorDF
2. Perform Calculations
Molar Concentration of Dye (M)C_dye_
Molar Concentration of Protein (M)C_protein_
3. Final Result
Dye-to-Protein Ratio (DOL) DOL

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from protein labeling to the final DOL calculation.

G cluster_prep Preparation cluster_reaction Reaction & Purification cluster_analysis Analysis p1 Protein in Amine-Free Buffer r1 Conjugation Reaction p1->r1 p2 BP Fluor 405 Stock Solution p2->r1 r2 Purification (Desalting Column) r1->r2 Remove free dye a1 Spectrophotometry (Measure A280 & A402) r2->a1 Purified Conjugate a2 Calculation a1->a2 Absorbance Data result Final Dye-to-Protein Ratio (DOL) a2->result

Caption: Workflow for determining the dye-to-protein ratio.

References

Application Notes and Protocols for BP Fluor 405 Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of BP Fluor 405 Acid, a versatile blue-fluorescent dye, in cell-based assays. The primary application of this compound is not as a direct cellular stain, but as a reactive fluorescent label for the preparation of custom probes. This document will focus on the conjugation of this compound to proteins, such as antibodies, and the subsequent use of these fluorescently-labeled probes for cellular imaging.

Introduction to this compound

This compound is a water-soluble, blue-fluorescent dye with excitation and emission maxima well-suited for the 405 nm violet laser line. Its fluorescence is stable across a wide pH range, making it a robust choice for various biological applications.[1] The carboxylic acid group on the dye allows for its covalent conjugation to primary amines on target molecules, such as proteins, amine-modified oligonucleotides, and other amine-containing molecules, through the formation of an amide bond. This is typically achieved by first activating the carboxylic acid to form a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester.

Key Features:

  • Blue Fluorescent Emission: Ideal for multicolor imaging with minimal spectral overlap with green and red fluorophores.

  • Water-Soluble: Easy to use in aqueous buffers common for biological experiments.

  • pH Insensitive: Maintains fluorescent signal in a pH range of 4 to 10.[1][2][3]

  • Versatile Labeling: The carboxylic acid can be activated to react with primary amines on a wide range of biomolecules.

Data Presentation

Table 1: Spectral and Physicochemical Properties of BP Fluor 405 Dyes
PropertyValueReference
Excitation Maximum (Acid)399 nm[4]
Emission Maximum (Acid)422 nm
Excitation Maximum (DBCO)402 nm
Emission Maximum (DBCO)424 nm
Recommended Laser Line407 nm (Krypton) or 408 nm (Violet Diode)
Molar Extinction Coefficient (Cadaverine)29,000 cm⁻¹M⁻¹
Molar Extinction Coefficient (DBCO)35,000 cm⁻¹M⁻¹
SolubilityWater, DMSO, DMF
Storage-20°C

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Antibody

This protocol describes the two-step process for labeling an antibody with this compound. First, the carboxylic acid is activated using EDC and NHS to form an NHS ester. This activated dye is then reacted with the primary amines on the antibody.

Materials:

  • This compound

  • Antibody (or other protein) to be labeled in a suitable buffer (e.g., amine-free buffer like PBS, pH 7.2-8.0)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

Part A: Activation of this compound

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the dissolved dye.

  • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. This will form the BP Fluor 405-NHS ester.

Part B: Antibody Conjugation

  • Prepare the antibody in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Add the activated BP Fluor 405-NHS ester solution to the antibody solution. The molar ratio of dye to antibody will need to be optimized, but a starting point of 10:1 to 20:1 is recommended.

  • Incubate the reaction for 1-2 hours at room temperature, with gentle stirring and protected from light.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 100 mM. Incubate for 30 minutes at room temperature.

  • Purify the labeled antibody from the unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS with 0.02% sodium azide).

  • Collect the fractions containing the labeled antibody. The degree of labeling can be determined spectrophotometrically.

  • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

G cluster_activation Activation of this compound cluster_conjugation Antibody Conjugation BP_Fluor_405_Acid This compound in DMF/DMSO EDC_NHS Add EDC and NHS BP_Fluor_405_Acid->EDC_NHS Incubate_Activation Incubate 1-2h at RT EDC_NHS->Incubate_Activation Activated_Dye BP Fluor 405-NHS Ester Incubate_Activation->Activated_Dye Mix Mix Activated Dye and Antibody Activated_Dye->Mix Antibody Antibody in Reaction Buffer Antibody->Mix Incubate_Conjugation Incubate 1-2h at RT Mix->Incubate_Conjugation Quench Quench with Tris Buffer Incubate_Conjugation->Quench Purify Purify via Column Chromatography Quench->Purify Labeled_Antibody BP Fluor 405-Labeled Antibody Purify->Labeled_Antibody

Caption: Workflow for the activation of this compound and its conjugation to an antibody.

Protocol 2: Immunofluorescence Staining of Fixed and Permeabilized Cells

This protocol describes the use of a BP Fluor 405-labeled antibody for the detection of a target antigen in fixed and permeabilized cells.

Materials:

  • BP Fluor 405-labeled antibody (from Protocol 1)

  • Cells grown on coverslips or in a multi-well plate

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS

  • Mounting Medium

Procedure:

  • Wash the cells twice with PBS.

  • Fix the cells with Fixation Solution for 10-20 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.

  • Dilute the BP Fluor 405-labeled antibody to the desired concentration in Blocking Buffer.

  • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Image the stained cells using a fluorescence microscope equipped with a DAPI filter set or a 405 nm laser.

G Start Cells on Coverslip Wash1 Wash with PBS Start->Wash1 Fix Fix with 4% PFA Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Permeabilize Permeabilize with Triton X-100 Wash2->Permeabilize Wash3 Wash with PBS Permeabilize->Wash3 Block Block with BSA Wash3->Block Primary_Ab Incubate with BP Fluor 405-labeled Antibody Block->Primary_Ab Wash4 Wash with PBS Primary_Ab->Wash4 Mount Mount Coverslip Wash4->Mount Image Image with Fluorescence Microscope Mount->Image

Caption: Workflow for immunofluorescence staining of fixed and permeabilized cells.

Applications in Cellular Analysis

The primary use of this compound is in the creation of fluorescent probes for various cell-based assays.

  • Immunofluorescence: Labeled antibodies can be used to visualize the subcellular localization of target proteins.

  • Flow Cytometry: Cells stained with BP Fluor 405-labeled antibodies can be analyzed for the expression of cell surface or intracellular markers.

  • Super-Resolution Microscopy: BP Fluor 405 is suitable for techniques like Stochastic Optical Reconstruction Microscopy (STORM).

  • Peptide Labeling: this compound can be used to label peptides during solid-phase synthesis for use in various cellular assays.

Troubleshooting

ProblemPossible CauseSolution
Low fluorescence signal Inefficient antibody labelingOptimize the dye-to-antibody ratio during conjugation.
Low antibody concentrationIncrease the concentration of the labeled antibody during staining.
PhotobleachingMinimize exposure to light. Use an anti-fade mounting medium.
High background staining Non-specific antibody bindingIncrease the blocking time and/or the concentration of the blocking agent.
Inadequate washingIncrease the number and duration of wash steps.
Excess unbound dyeEnsure proper purification of the labeled antibody after conjugation.

Conclusion

This compound is a valuable tool for researchers needing a robust blue-fluorescent dye for labeling biomolecules. Its favorable spectral properties, water solubility, and pH insensitivity make it an excellent choice for a variety of cell imaging and analysis techniques. The protocols provided here offer a starting point for the successful conjugation and application of this compound in your research.

References

Troubleshooting & Optimization

How to reduce photobleaching of BP Fluor 405 Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of photobleaching when using BP Fluor 405 Acid in fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a water-soluble, blue-fluorescent dye commonly used in various applications, including flow cytometry and super-resolution microscopy.[1][2][3][4] It is optimally excited by the 407 nm spectral line of a krypton laser or a 408 nm violet laser diode.[1][2][3][4] Its fluorescence is stable in a pH range of 4 to 10.[3][5]

Q2: What is photobleaching and why is it a problem?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to light.[6] This leads to a loss of its ability to fluoresce, resulting in a fading signal during imaging experiments.[6] This phenomenon can be particularly problematic for quantitative analysis as it can skew data and lead to false results.[6]

Q3: What causes photobleaching of this compound?

A3: The primary causes of photobleaching are high-intensity excitation light and prolonged exposure.[7] During fluorescence excitation, reactive oxygen species (ROS) can be generated, which chemically damage the fluorophore, leading to its degradation.[7]

Q4: Are coumarin-based dyes like this compound prone to photobleaching?

A4: Yes, coumarin (B35378) derivatives are known to be less photostable compared to other classes of dyes like rhodamines.[8] Therefore, taking precautions to minimize photobleaching is crucial when working with this compound.

Troubleshooting Guide: Rapid Signal Loss

If you are experiencing rapid fading of your this compound signal, follow these steps to diagnose and mitigate the issue.

Step 1: Optimize Imaging Parameters

The first and most critical step is to minimize the amount of light exposure to your sample.

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a sufficient signal-to-noise ratio.[7] Neutral density (ND) filters can be used to attenuate the excitation light without changing its spectral properties.

  • Minimize Exposure Time: Use the shortest camera exposure time that allows for clear image acquisition.[7] For time-lapse experiments, increase the interval between image captures to reduce cumulative light exposure.

  • Use a Sensitive Detector: A more sensitive camera, such as an EMCCD or sCMOS, will require less excitation light to generate a strong signal.

Step 2: Employ Antifade Reagents

Antifade reagents are mounting media or additives that protect fluorophores from photobleaching by scavenging reactive oxygen species.

  • Choose a Suitable Antifade Reagent: Several commercial antifade reagents are available. For blue fluorophores like this compound, it is advisable to avoid reagents like p-phenylenediamine (B122844) (PPD) which can cause autofluorescence in the blue/green spectrum.[9]

  • Proper Application: Follow the manufacturer's protocol for the chosen antifade reagent for optimal performance.

Step 3: Consider the Chemical Environment

The local chemical environment can influence the photostability of this compound.

  • pH: this compound is stable between pH 4 and 10.[3][5] Ensure your buffer system is within this range.

Quantitative Data on Antifade Reagents

While specific quantitative data on the photobleaching half-life of this compound with various antifade reagents is limited, the following table summarizes the general effectiveness and properties of commonly used antifade reagents for fluorescent dyes.

Antifade ReagentCuring TimeRefractive Index (Cured)Key FeaturesConsiderations for this compound
ProLong™ Gold Cures in 24 hours at room temperature.[10]~1.47Offers enhanced resistance to photobleaching with minimal fluorescence quenching.[10] Samples can be stored for months.[10]Generally compatible with a wide range of dyes and a good choice for multicolor experiments.[10]
VECTASHIELD® Non-hardening (liquid).[11] HardSet™ and Vibrance® versions cure in ~15 minutes to 2 hours.[12][13]~1.44 - 1.47Inhibits rapid photobleaching of a wide range of fluorophores.[14] Some formulations are available with DAPI counterstain.[11]Effective for coumarin dyes.[7] The non-hardening formula allows for easy re-staining if needed.
VectaCell™ Trolox Additive for live-cell imaging media.Not applicableCell-permeable antioxidant that reduces photobleaching and phototoxicity in live cells.[6]Specifically designed for live-cell imaging, where traditional mounting media cannot be used.[6]

Experimental Protocols

Protocol 1: Mounting Fixed Cells with ProLong™ Gold Antifade Reagent
  • Final Wash: After the final step of your immunofluorescence staining protocol, wash the cells on the coverslip or slide with phosphate-buffered saline (PBS).

  • Remove Excess Buffer: Carefully aspirate the excess PBS from the sample, ensuring the cells do not dry out.

  • Apply Antifade Reagent: Add one drop of ProLong™ Gold Antifade Reagent to the slide.[10]

  • Mount Coverslip: Gently lower the coverslip onto the drop of antifade reagent, avoiding the formation of air bubbles.

  • Cure: Allow the slide to cure for 24 hours at room temperature in the dark on a flat surface.[10][15][16]

  • Seal (Optional for long-term storage): For long-term storage, seal the edges of the coverslip with nail polish or a plastic sealant.[10]

  • Imaging: Proceed with fluorescence microscopy.

Protocol 2: Mounting Fixed Cells with VECTASHIELD® Mounting Medium
  • Final Wash: Complete all staining and wash steps for your cells on the coverslip or slide.

  • Remove Excess Liquid: Remove excess buffer from the specimen. It is important to keep the specimen moist and not let it dry out.[12]

  • Apply Mounting Medium: Dispense one drop of VECTASHIELD® Mounting Medium onto the specimen.[11] A small drop of approximately 25 µl is recommended for a 22 mm x 22 mm coverslip.[12][13][17]

  • Mount Coverslip: Carefully lower the coverslip onto the mounting medium.

  • Curing (for HardSet™ and Vibrance®): For hardening formulations, allow the slide to cure at room temperature. Optimal antifade performance is typically achieved after 15 minutes to 2 hours, with a full cure in 24 hours.[12][13] The non-hardening formula does not require a curing step.[11]

  • Storage: Store slides at 2-8°C, protected from light.[11]

Visualizing the Process

The Photobleaching Pathway

Photobleaching_Pathway cluster_fluorophore Fluorophore States cluster_environment Environmental Factors cluster_products Outcome S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Bleached Non-Fluorescent (Bleached) Fluorophore S0:e->Bleached:w S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing Fluorescence Fluorescence Emission S1->Fluorescence Oxygen Molecular Oxygen (O2) T1->Oxygen Energy Transfer T1->Bleached Chemical Reaction Light Excitation Light (High Intensity) Light->S0 Absorption ROS Reactive Oxygen Species (ROS) Oxygen->ROS ROS->S0 Oxidative Damage

Caption: The photobleaching process involves excitation to a singlet state, intersystem crossing to a reactive triplet state, and subsequent degradation through reactions with molecular oxygen.

Experimental Workflow for Reducing Photobleaching

Troubleshooting_Workflow Start Start: Rapid Signal Fading Observed OptimizeImaging Step 1: Optimize Imaging Parameters Start->OptimizeImaging ReduceIntensity Reduce Excitation Intensity OptimizeImaging->ReduceIntensity ReduceTime Decrease Exposure Time OptimizeImaging->ReduceTime UseSensitiveDetector Use a More Sensitive Detector OptimizeImaging->UseSensitiveDetector UseAntifade Step 2: Use Antifade Reagents ReduceIntensity->UseAntifade ReduceTime->UseAntifade UseSensitiveDetector->UseAntifade SelectReagent Select Appropriate Antifade Medium UseAntifade->SelectReagent ApplyReagent Apply Reagent According to Protocol UseAntifade->ApplyReagent CheckEnvironment Step 3: Check Chemical Environment SelectReagent->CheckEnvironment ApplyReagent->CheckEnvironment CheckpH Verify pH is within 4-10 CheckEnvironment->CheckpH End End: Photobleaching Minimized CheckpH->End

Caption: A systematic workflow for troubleshooting and reducing photobleaching of this compound.

References

Technical Support Center: Managing Autofluorescence with 405 nm Excitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with autofluorescence when using a 405 nm excitation source in fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem with 405 nm excitation?

A: Autofluorescence is the natural emission of light by biological structures or other materials in a sample that are not the target of interest.[1][2] When using a 405 nm excitation laser, many endogenous molecules within cells and tissues can become excited and emit their own fluorescent signal. This background fluorescence can obscure the signal from your specific fluorescent probes, leading to a low signal-to-noise ratio and making it difficult to detect targets with low expression levels.[3][4]

Q2: What are the common sources of autofluorescence in my samples when exciting at 405 nm?

A: Autofluorescence at 405 nm can originate from both endogenous and exogenous sources:

  • Endogenous Sources: These are molecules naturally present in the sample. Common examples include:

    • Metabolites: NADH and flavins (like FAD) are key culprits, with broad emission spectra.[5]

    • Structural Proteins: Collagen and elastin, major components of the extracellular matrix, are significant sources of autofluorescence.

    • Pigments: Lipofuscin, an age-related pigment, and porphyrins can contribute to background fluorescence.

    • Plant-Specific Molecules: In plant samples, chlorophyll (B73375) and lignin (B12514952) are strong sources of autofluorescence.

  • Exogenous Sources: These are introduced during sample preparation and handling.

    • Fixatives: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular components to create fluorescent products.

    • Culture Media: Phenol (B47542) red and other components in cell culture media can be highly fluorescent.

    • Mounting Media: Some mounting media can contribute to background fluorescence.

    • Lab Plastics: Polystyrene and other plastics used in culture vessels can be a source of autofluorescence.

Troubleshooting Guides

Problem 1: High background fluorescence obscuring my signal.

This is a common issue when dealing with autofluorescence. The following workflow can help you identify the source and mitigate the problem.

cluster_0 Troubleshooting High Background Fluorescence start High Background Observed check_unstained Image Unstained Control Sample start->check_unstained is_autofluorescence Is background fluorescent? check_unstained->is_autofluorescence no_autofluorescence Background is not fluorescent. Consider other noise sources. is_autofluorescence->no_autofluorescence No autofluorescence_present Autofluorescence Confirmed is_autofluorescence->autofluorescence_present Yes optimize_acquisition Optimize Acquisition Settings (e.g., reduce laser power, gain) sample_prep Review Sample Preparation Protocol optimize_acquisition->sample_prep autofluorescence_present->optimize_acquisition protocol_changes Implement Protocol Modifications sample_prep->protocol_changes assess_improvement Assess Improvement protocol_changes->assess_improvement quenching Consider Autofluorescence Quenching assess_improvement->quenching No resolved Issue Resolved assess_improvement->resolved Yes spectral_unmixing Employ Spectral Unmixing quenching->spectral_unmixing spectral_unmixing->resolved

Caption: Troubleshooting workflow for high background fluorescence.

Solution 1.1: Optimize Sample Preparation

Careful sample preparation is the first line of defense against autofluorescence.

  • Choice of Fixative: If possible, avoid aldehyde-based fixatives. Consider using organic solvents like ice-cold methanol (B129727) or ethanol. If aldehydes are necessary, use the lowest effective concentration and fixation time.

  • Perfusion: For tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, which contain autofluorescent heme groups.

  • Media Selection: For live-cell imaging, use phenol red-free media. If possible, switch to a clear buffered saline solution immediately before imaging.

  • Remove Dead Cells: Dead cells are often more autofluorescent than live cells. Use methods like low-speed centrifugation or a Ficoll gradient to remove them. A viability dye can also be used to gate out dead cells during analysis.

Solution 1.2: Employ Autofluorescence Quenching Techniques

Several chemical treatments can reduce autofluorescence.

  • Sodium Borohydride (B1222165) (NaBH₄): This reducing agent can be used to quench aldehyde-induced autofluorescence.

  • Sudan Black B: This lipophilic dye is effective at quenching lipofuscin-related autofluorescence. However, be aware that it can introduce some background in the far-red channel.

  • Commercial Quenching Reagents: Various commercial kits are available that are optimized for different tissue types and sources of autofluorescence.

Experimental Protocol: Sodium Borohydride Treatment for Aldehyde-Fixed Samples

  • Reagent Preparation: Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS.

  • Sample Incubation: After fixation and permeabilization, incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Washing: Wash the samples thoroughly with PBS (3 x 5 minutes) to remove any residual sodium borohydride before proceeding with your staining protocol.

Solution 1.3: Strategic Fluorophore Selection

Choosing the right fluorophore can help distinguish its signal from the background.

  • Shift to Redder Wavelengths: Autofluorescence is often more prominent in the blue and green regions of the spectrum. Whenever possible, select fluorophores that emit in the red or far-red regions (e.g., Alexa Fluor 647, Cy5).

  • Use Bright Fluorophores: Using brighter fluorophores can increase the signal-to-noise ratio, making the autofluorescence less impactful.

  • Narrow Emission Spectra: Fluorophores with narrow emission spectra are easier to distinguish from the broad emission of autofluorescence.

Table 1: Emission Maxima of Common Endogenous Fluorophores Excited at 405 nm

Endogenous FluorophoreTypical Emission Maximum (nm)
NADH~450 - 470
FAD~520 - 540
Collagen~470 - 520
Elastin~470 - 520
LipofuscinBroad (450 - 650)
Porphyrins~630 - 700

Data compiled from multiple sources.

Problem 2: Autofluorescence spectrum overlaps with my fluorophore of interest.

When strategic fluorophore selection and quenching are insufficient, computational methods can be used to separate the signals.

Solution 2.1: Spectral Unmixing

Spectral unmixing is a powerful technique that computationally separates the emission spectra of multiple fluorophores, including autofluorescence, within an image.

cluster_1 Principle of Spectral Unmixing mixed_signal Mixed Signal (Fluorophore + Autofluorescence) unmixing_algorithm Spectral Unmixing Algorithm mixed_signal->unmixing_algorithm acquire_spectra Acquire Reference Spectra fluorophore_spectrum Known Fluorophore Spectrum acquire_spectra->fluorophore_spectrum autofluorescence_spectrum Autofluorescence Spectrum (from unstained control) acquire_spectra->autofluorescence_spectrum fluorophore_spectrum->unmixing_algorithm autofluorescence_spectrum->unmixing_algorithm separated_signals Separated Signals unmixing_algorithm->separated_signals fluorophore_signal Pure Fluorophore Signal separated_signals->fluorophore_signal autofluorescence_signal Autofluorescence Signal separated_signals->autofluorescence_signal

Caption: The principle of spectral unmixing.

Experimental Protocol: Acquiring Reference Spectra for Spectral Unmixing

  • Prepare Control Samples: You will need two control samples:

    • A sample stained only with your fluorophore of interest.

    • An unstained sample that is otherwise treated identically to your experimental samples.

  • Image Acquisition: Using a spectral confocal microscope or flow cytometer, acquire a spectral image or data from each control sample.

  • Extract Reference Spectra:

    • From the stained control, define a region of interest (ROI) that clearly shows your specific signal and extract its emission spectrum. This is your "fluorophore" reference spectrum.

    • From the unstained control, define an ROI in a representative area of the tissue/cells and extract its emission spectrum. This is your "autofluorescence" reference spectrum.

  • Apply to Experimental Data: Use the imaging software's spectral unmixing function, providing the acquired reference spectra. The algorithm will then calculate the contribution of each spectrum to every pixel in your experimental image, effectively separating the signals.

References

Solving solubility issues with BP Fluor 405 Acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with BP Fluor 405 Acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a blue-fluorescent dye that is water-soluble.[1][2] It is spectrally similar to Alexa Fluor 405 and is often used in applications like flow cytometry and super-resolution microscopy.[3][4][5][6] While the dye itself is soluble in water, DMSO, and DMF, solubility issues can arise after conjugation to a biomolecule, such as a protein.[1]

Q2: What are the primary causes of precipitation after conjugating my protein with this compound?

A2: Precipitation of protein conjugates can occur for several reasons:

  • High Degree of Labeling (DOL): Attaching too many dye molecules can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer play a crucial role in maintaining protein solubility. If the buffer pH is close to the isoelectric point (pI) of the conjugate, it can lead to aggregation.

  • Protein Concentration: High concentrations of the protein conjugate can increase the likelihood of intermolecular interactions and aggregation.

  • Presence of Organic Solvents: While a small amount of an organic solvent like DMSO is often used to dissolve the reactive dye, high concentrations can denature the protein.

  • Inefficient Purification: Residual unconjugated dye or byproducts from the labeling reaction can contribute to insolubility.

Q3: Is this compound considered a hydrophobic dye?

Q4: How can I determine the optimal Degree of Labeling (DOL) to avoid solubility issues?

A4: The optimal DOL is a balance between achieving a strong fluorescent signal and maintaining the solubility and function of the conjugate. It is recommended to perform a titration experiment by reacting the protein with varying molar ratios of the dye. Start with a lower dye-to-protein molar ratio and gradually increase it. The resulting conjugates should then be assessed for both fluorescence intensity and solubility. A typical starting point is a 10:1 molar ratio of dye to protein.

Troubleshooting Guide

Issue: My this compound conjugate has precipitated out of solution.

This guide provides a systematic approach to diagnose and resolve solubility issues with your this compound conjugates.

G cluster_start Start: Conjugate Precipitation Observed cluster_diagnosis Diagnosis cluster_solution Solution cluster_outcome Outcome start Precipitation of BP Fluor 405 Acid Conjugate dol Check Degree of Labeling (DOL) start->dol Step 1 buffer Evaluate Buffer Conditions (pH, Salt) start->buffer Step 2 concentration Assess Conjugate Concentration start->concentration Step 3 purification Review Purification Method start->purification Step 4 reduce_dol Reduce Dye:Protein Ratio in Labeling Reaction dol->reduce_dol If DOL is high optimize_buffer Optimize Buffer: - Adjust pH away from pI - Screen Salt Concentrations buffer->optimize_buffer If buffer is suboptimal dilute Dilute Conjugate or Perform Labeling at Lower Protein Concentration concentration->dilute If concentration is high change_purification Change Purification Method (e.g., SEC instead of Dialysis) purification->change_purification If purification is inadequate end Soluble Conjugate reduce_dol->end additives Incorporate Solubility-Enhancing Additives (e.g., Arginine/Glutamate) optimize_buffer->additives additives->end dilute->end change_purification->end

Quantitative Data on Solubility-Enhancing Additives

The addition of certain excipients to the buffer can significantly improve the solubility of proteins and their conjugates. L-Arginine and L-Glutamate are particularly effective.

AdditiveTypical ConcentrationMechanism of Action
L-Arginine & L-Glutamate (equimolar)50 - 150 mMSuppresses protein aggregation by interacting with the protein surface and increasing the concentration of these amino acids around the protein.[7][8]
Glycerol (B35011)5 - 20% (v/v)Acts as a protein stabilizer and cryoprotectant.[9]
Non-ionic Detergents (e.g., Tween-20)0.01 - 0.1% (v/v)Can help to solubilize protein aggregates.[10]
Salts (e.g., NaCl)150 - 500 mMModulates electrostatic interactions to improve solubility ("salting in").[9]

Experimental Protocols

Protocol 1: General Protein Labeling with BP Fluor 405 NHS Ester

This protocol is for labeling proteins with primary amines (e.g., lysine (B10760008) residues) using a BP Fluor 405 N-hydroxysuccinimide (NHS) ester.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage prep_protein Prepare Protein (2 mg/mL in amine-free buffer, pH 8.0-8.5) mix Add Dye to Protein (e.g., 10:1 molar ratio) prep_protein->mix prep_dye Prepare Dye Stock (e.g., 10 mM in DMSO) prep_dye->mix incubate Incubate for 1 hour at Room Temperature (protected from light) mix->incubate purify Purify Conjugate (Size Exclusion Chromatography) incubate->purify analyze Characterize Conjugate (Determine DOL and protein concentration) purify->analyze store Store Conjugate (4°C or -20°C with cryoprotectant) analyze->store

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • BP Fluor 405 NHS Ester

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., size exclusion chromatography resin)

  • Storage buffer (e.g., PBS with 0.02% sodium azide)

  • Solubility-enhancing additives (optional, see table above)

Methodology:

  • Protein Preparation:

    • Dialyze or buffer exchange the purified protein into the reaction buffer. The protein solution should be free of any amine-containing substances like Tris or glycine.

    • Adjust the protein concentration to 2 mg/mL.

  • Dye Preparation:

    • Allow the vial of BP Fluor 405 NHS Ester to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO.

  • Labeling Reaction:

    • Add the desired molar ratio of the dye stock solution to the protein solution. A 10-fold molar excess of dye to protein is a good starting point.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye and reaction byproducts using a size exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

    • Collect the fractions containing the fluorescently labeled protein.

  • Characterization:

    • Determine the protein concentration by measuring the absorbance at 280 nm.

    • Measure the absorbance of the dye at its maximum absorption wavelength (~401 nm).

    • Calculate the Degree of Labeling (DOL) using the Beer-Lambert law.

  • Storage:

    • Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage. The addition of a cryoprotectant like glycerol is recommended for frozen storage.

Protocol 2: Buffer Optimization for Improved Conjugate Solubility

This protocol describes a method for screening different buffer conditions to identify the optimal buffer for your this compound conjugate.

Materials:

  • Purified and concentrated this compound conjugate

  • A range of buffers with varying pH values (e.g., acetate, MES, HEPES, Tris)

  • A range of salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl)

  • Dialysis cassettes or a buffer exchange system

Methodology:

  • Prepare a Buffer Matrix: Prepare a matrix of buffers with different pH values and salt concentrations. For example, you could test HEPES buffer at pH 7.0 and 8.0, each with 50 mM, 150 mM, and 500 mM NaCl.

  • Buffer Exchange:

    • Aliquot your conjugate into separate dialysis units.

    • Dialyze each aliquot against a different buffer from your matrix overnight at 4°C.

  • Assess Solubility:

    • After dialysis, recover the samples and visually inspect for any precipitation.

    • Centrifuge the samples at high speed (e.g., >14,000 x g) for 10 minutes to pellet any insoluble aggregates.

    • Measure the protein concentration in the supernatant of each sample.

  • Analysis: The buffer condition that yields the highest concentration of soluble protein is the optimal buffer for your conjugate.

References

How to choose the right buffer for BP Fluor 405 Acid labeling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BP Fluor 405 Labeling

This technical support center provides guidance and answers to frequently asked questions for researchers using BP Fluor 405 Acid for labeling biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it label molecules?

This compound is a blue-fluorescent dye that contains a carboxylic acid group.[1][2] This carboxylic acid itself is not reactive towards amines. To label proteins or other molecules containing primary amines (like lysine (B10760008) residues), the carboxylic acid must first be chemically activated. A common method is to convert it into an N-hydroxysuccinimide (NHS) ester.[1] This "activated" BP Fluor 405 NHS ester then readily reacts with primary amine groups on the target molecule to form a stable amide bond. Therefore, the choice of buffer is critical for the success of this amine-reactive labeling reaction.[3][4]

Q2: Why is the choice of buffer so important for the labeling reaction?

The reaction between an NHS ester (the activated form of this compound) and a primary amine is highly dependent on the reaction conditions, particularly the pH and the chemical composition of the buffer.

  • pH Dependence: The reaction requires the amine group to be in a non-protonated state (-NH₂) to be reactive. At acidic or neutral pH, most primary amines are protonated (-NH₃⁺) and will not react with the NHS ester. Conversely, at a very high pH, the NHS ester itself becomes unstable and rapidly hydrolyzes in water, which competes with the labeling reaction and reduces efficiency.

  • Buffer Composition: Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), are incompatible with this labeling chemistry. These buffer components will compete with the target molecule for the activated dye, leading to significantly lower labeling yields and consumption of the dye.

Q3: What is the optimal buffer for labeling with activated BP Fluor 405?

The optimal buffer for labeling with BP Fluor 405 NHS ester (or other amine-reactive forms) is an amine-free buffer with a slightly basic pH, typically between 8.3 and 8.5 . This pH provides the best balance between having reactive (deprotonated) amine groups on the target molecule and minimizing the hydrolysis of the NHS ester dye.

Commonly recommended buffers include:

  • 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • 0.1 M Sodium Borate, pH 8.5

  • 0.1 M Phosphate Buffer (e.g., PBS), adjusted to pH 8.3-8.5

For sensitive proteins, such as IgM antibodies that may denature at slightly alkaline pH, a lower pH of 7.2-7.5 can be used, although this will result in lower labeling efficiency.

Buffer Selection and Reaction Conditions

The table below summarizes the key quantitative parameters for choosing the right buffer and setting up the labeling reaction.

ParameterRecommended Range/ValueNotes
pH 8.3 - 8.5The most critical factor for successful labeling. Balances amine reactivity and NHS ester stability.
Buffer Type Sodium Bicarbonate, Borate, Phosphate, HEPESMust be free of primary amines (e.g., Tris, Glycine).
Buffer Concentration 50 - 100 mMSufficient to maintain a stable pH throughout the reaction.
Protein Concentration > 2 mg/mLHigher protein concentrations generally lead to better labeling efficiency.
Dye:Protein Molar Ratio 5:1 to 20:1This should be optimized for each specific protein and desired degree of labeling.
Reaction Temperature Room Temperature (20-25°C) or 4°CLower temperatures can be used to slow down hydrolysis, especially for overnight reactions.
Reaction Time 1 - 4 hours at Room Temperature; Overnight at 4°CLonger incubation times may be needed for less efficient reactions.
Dye Solvent Anhydrous DMSO or DMFThe final concentration of the organic solvent should not exceed 10% of the total reaction volume.

Experimental Protocol: Protein Labeling with Activated BP Fluor 405

This protocol provides a general procedure for labeling a protein with BP Fluor 405 NHS ester.

1. Preparation of Protein Solution: a. Prepare the protein to be labeled in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). b. Ensure the protein concentration is at least 2 mg/mL. c. If the protein is in a buffer containing amines (like Tris), perform a buffer exchange into the labeling buffer using dialysis or a desalting column.

2. Preparation of Dye Stock Solution: a. Immediately before use, dissolve the BP Fluor 405 NHS ester in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM. b. Vortex briefly to ensure the dye is fully dissolved. Since NHS esters are moisture-sensitive, do not store the dye in solution for extended periods.

3. Labeling Reaction: a. Add the calculated amount of the dye stock solution to the protein solution while gently stirring or vortexing. A 10:1 dye-to-protein molar ratio is a common starting point. b. The volume of DMSO/DMF added should be less than 10% of the total reaction volume to prevent protein denaturation. c. Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can proceed overnight at 4°C.

4. Quenching the Reaction (Optional but Recommended): a. To stop the labeling reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0 or glycine to a final concentration of 50-100 mM. b. Incubate for an additional 15-30 minutes at room temperature. This step ensures that any unreacted dye is deactivated.

5. Purification of the Conjugate: a. Remove the unreacted dye and reaction by-products from the labeled protein. b. The most common method is gel filtration using a desalting column (e.g., Sephadex G-25). c. Other methods like dialysis or chromatography can also be used.

6. Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum for BP Fluor 405 (~402 nm). b. Calculate the protein concentration and the DOL using the appropriate formulas, correcting for the dye's absorbance at 280 nm.

Workflow for BP Fluor 405 Labeling

BP_Fluor_405_Labeling_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_post 3. Post-Reaction cluster_analysis 4. Analysis Protein_Prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Reaction Combine Protein & Dye Incubate 1-4h @ RT (Protect from light) Protein_Prep->Reaction Dye_Prep Prepare Dye Stock in Anhydrous DMSO (10 mM) Dye_Prep->Reaction Quench Quench Reaction (e.g., Tris buffer) Reaction->Quench Purify Purify Conjugate (e.g., Gel Filtration) Quench->Purify Analysis Characterize Conjugate (e.g., DOL calculation) Purify->Analysis

Caption: Experimental workflow for protein labeling with amine-reactive BP Fluor 405.

Troubleshooting Guide

Q: My labeling efficiency is very low. What could be the cause?
  • Incorrect pH: Verify the pH of your labeling buffer is between 8.3 and 8.5. A pH outside this range can drastically reduce efficiency.

  • Presence of Competing Amines: Ensure your protein solution and all buffers used before the quenching step are completely free of primary amines like Tris or glycine.

  • Hydrolyzed Dye: The BP Fluor 405 NHS ester is sensitive to moisture. Ensure it is stored properly and dissolved in anhydrous DMSO or DMF immediately before use. Using an old or improperly stored dye will lead to poor results.

  • Low Protein Concentration: For best results, the protein concentration should be 2 mg/mL or higher.

Q: My protein precipitated during the labeling reaction. How can I prevent this?
  • Excessive Organic Solvent: The concentration of DMSO or DMF used to dissolve the dye should not exceed 10% of the final reaction volume. If your dye stock is too dilute, you may be adding too much organic solvent. Try making a more concentrated dye stock.

  • Protein Instability: The protein itself may be unstable at the required pH or concentration. Consider performing the reaction at 4°C to improve protein stability.

Q: I see two bands/peaks after purification. Why?

This often indicates a mixture of labeled and unlabeled protein. This can happen if the dye:protein molar ratio was too low or the reaction did not go to completion. You can try increasing the molar excess of the dye or extending the incubation time. Further purification using chromatography techniques like ion exchange or hydrophobic interaction chromatography may be necessary to separate the populations if a homogenous product is required.

References

Preventing non-specific binding of BP Fluor 405 Acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding non-specific binding of BP Fluor 405 Acid conjugates.

Troubleshooting Guides

High background or non-specific staining is a common issue in experiments using fluorescent conjugates. This guide provides a systematic approach to identifying and resolving these issues with your this compound conjugates.

Visual Troubleshooting Workflow

The following diagram outlines a step-by-step process to diagnose and address sources of non-specific binding.

G cluster_0 Start: High Background Observed cluster_1 Initial Checks cluster_2 Optimization Steps cluster_3 Advanced Troubleshooting cluster_4 Resolution start High background or non-specific staining observed control Run Controls: - No primary antibody - Unstained sample start->control Begin troubleshooting concentration Titrate Antibody Concentration: - Reduce primary/secondary antibody concentration start->concentration If signal and background are both high autofluor Assess Autofluorescence (especially in the blue channel) control->autofluor If secondary Ab is non-specific blocking Optimize Blocking Step: - Increase incubation time - Change blocking agent autofluor->blocking If autofluorescence is high washing Improve Washing Steps: - Increase number/duration of washes - Add detergent (e.g., Tween-20) blocking->washing concentration->washing buffer Adjust Buffer Composition: - Increase salt concentration - Check pH washing->buffer end Reduced background and improved signal-to-noise ratio washing->end If successful conjugate Evaluate Conjugate Quality: - Check for aggregation - Consider purification buffer->conjugate If issues persist buffer->end If successful quenching Use Autofluorescence Quenching Reagents conjugate->quenching If autofluorescence is confirmed quenching->end G cluster_0 Sample Surface cluster_1 Blocking Agents cluster_2 Conjugate surface Hydrophobic and Charged Sites serum Normal Serum (Proteins, IgG) serum->surface Blocks non-specific sites bsa BSA (Albumin) bsa->surface Blocks non-specific sites detergent Detergents (Tween-20, Triton X-100) detergent->surface Reduces hydrophobic interactions conjugate BP Fluor 405 Antibody Conjugate conjugate->surface Non-specific binding (to be prevented)

Common pitfalls to avoid when using violet fluorescent dyes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using violet fluorescent dyes in your experiments.

Frequently Asked Questions (FAQs)

General

Q1: What are the most common pitfalls to avoid when using violet fluorescent dyes?

The most common pitfalls include photobleaching, spectral overlap with other fluorophores, compensation challenges in flow cytometry, high background fluorescence, degradation of tandem dyes, and various experimental artifacts.[1][2][3][4] Careful experimental design and the use of proper controls can mitigate these issues.

Q2: Why are Brilliant Violet™ (BV) dyes so bright, and what challenges does this present?

Brilliant Violet™ dyes are based on a unique polymer technology that results in exceptional brightness, often comparable to or exceeding that of phycoerythrin (PE). This brightness is advantageous for detecting low-abundance targets. However, it can also lead to significant spectral overlap and compensation issues, particularly when using multiple BV dyes in the same panel.

Photobleaching

Q3: What is photobleaching and why is it a concern with violet dyes?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescent signal upon exposure to excitation light. This can be particularly problematic in long-term imaging experiments, as it can lead to skewed quantitative data. Violet dyes can be susceptible to photobleaching, especially with high-intensity excitation light and prolonged exposure.

Q4: How can I minimize photobleaching in my experiments?

To minimize photobleaching, you can:

  • Reduce excitation light intensity: Use the lowest possible laser power or illumination intensity.

  • Minimize exposure time: Only expose the sample to light when acquiring data.

  • Use antifade reagents: Incorporate an antifade agent in your mounting medium for microscopy.

  • Choose more photostable dyes: When possible, select dyes known for their high photostability.

Spectral Overlap and Compensation

Q5: What is spectral overlap and how does it affect my data?

Spectral overlap occurs when the emission spectrum of one fluorophore spills into the detection channel of another. This can lead to false positives and incorrect data interpretation, especially in multicolor flow cytometry. The brightness of many violet dyes can exacerbate this issue.

Q6: How do I correctly compensate for spectral overlap when using violet dyes?

Proper compensation is crucial for accurate multicolor flow cytometry data. Key steps include:

  • Use single-stained controls: Prepare a separate control for each fluorophore in your panel.

  • Use the same fluorophore for compensation as in the experiment: The compensation control must use the exact same fluorescent dye as the experimental sample.

  • Use a bright positive control: The positive population in your compensation control should be at least as bright as the expected positive signal in your experimental samples.

  • Include a negative control: This helps to define the baseline fluorescence.

  • Use Fluorescence Minus One (FMO) controls: FMO controls help to accurately set gates by revealing the spread of data from all other fluorophores into the channel of interest.

Q7: What are Brilliant Stain Buffer and Super Bright Staining Buffer, and when should I use them?

Brilliant Stain Buffer and Super Bright Staining Buffer are specialized buffers designed to prevent non-specific interactions between polymer-based dyes like Brilliant Violet™ and Super Bright™ fluorochromes. These interactions can cause staining artifacts that resemble under-compensated data. It is recommended to use these buffers when two or more Brilliant Violet™ or Super Bright™ dyes are used together in a multicolor panel.

High Background and Non-Specific Staining

Q8: What are the common causes of high background fluorescence in the violet range?

High background can stem from several sources:

  • Cellular Autofluorescence: Many cell types have intrinsic fluorescence, which is often most prominent in the shorter wavelength regions of the violet and blue lasers.

  • Non-specific antibody binding: Using too high a concentration of antibody can lead to non-specific binding and increased background.

  • Dead cells: Dead cells have compromised membranes and tend to non-specifically bind antibodies.

  • Fixation-induced autofluorescence: Aldehyde-based fixatives like formaldehyde (B43269) can increase cellular autofluorescence.

Q9: How can I reduce high background fluorescence?

To reduce background, you can:

  • Use a viability dye: This allows you to gate out dead cells during analysis.

  • Titrate your antibodies: Determine the optimal antibody concentration that provides the best signal-to-noise ratio.

  • Optimize washing steps: Ensure adequate washing to remove unbound antibodies.

  • Use an appropriate fixative: If fixation is necessary, consider alcohol-based fixatives which may induce less autofluorescence than aldehydes.

  • Include proper controls: Unstained and FMO controls are essential for identifying and gating out background fluorescence.

Tandem Dyes

Q10: What are tandem dyes and what are the specific pitfalls associated with them?

Tandem dyes consist of a donor fluorophore covalently linked to an acceptor fluorophore. When the donor is excited, it transfers energy to the acceptor, which then emits light at a longer wavelength. A common pitfall is the degradation of the tandem dye, which can be caused by light exposure, temperature, or fixation. This degradation leads to uncoupling of the donor and acceptor, resulting in decreased emission from the acceptor and increased spillover into the donor's emission channel, leading to data artifacts.

Q11: How can I prevent tandem dye degradation?

To prevent degradation:

  • Protect from light: Store tandem dye conjugates in the dark and minimize light exposure during staining and acquisition.

  • Avoid high temperatures: Follow the manufacturer's storage and handling recommendations.

  • Be mindful of fixation: Some fixation methods can affect tandem dye stability.

  • Use fresh reagents: Tandem dye stability can decrease over time.

Troubleshooting Guides

Issue 1: High Background in the Violet Channel

This guide provides a systematic approach to troubleshooting high background fluorescence when using violet dyes.

Step 1: Assess Autofluorescence with an Unstained Control

  • Procedure: Prepare a sample of your cells that has gone through all the same processing steps (including fixation and permeabilization, if applicable) but has not been stained with any fluorescent antibodies.

  • Analysis: Analyze this sample on the flow cytometer to determine the baseline fluorescence of your cells in the violet channel.

  • Interpretation:

    • High background in the unstained control: The issue is likely cellular autofluorescence.

    • Low background in the unstained control: The problem is likely related to your staining protocol or reagents. Proceed to Step 2.

Step 2: If Autofluorescence is High

  • Consider your cell type: Some cell types are naturally more autofluorescent than others.

  • Change fixation method: If using an aldehyde-based fixative, consider switching to an alcohol-based one.

  • Use a dump channel: If autofluorescence is confined to a specific population you are not interested in, you can use a "dump channel" to exclude these cells from your analysis.

  • Spectral unmixing: For spectral flow cytometry, the autofluorescence signature can be measured and subtracted from the stained sample.

Step 3: If Background is High Only in Stained Samples

  • Titrate your antibody: High antibody concentrations are a common cause of non-specific binding. Perform a titration to find the optimal concentration.

  • Include a viability dye: Ensure you are excluding dead cells from your analysis, as they bind antibodies non-specifically.

  • Optimize wash steps: Increase the volume and/or number of washes to remove unbound antibody.

  • Use an Fc block: If staining cells with Fc receptors (e.g., macrophages, B cells), use an Fc receptor blocking reagent before adding your primary antibodies.

  • Check for tandem dye degradation: If using a violet tandem dye, degradation can lead to apparent background in the donor channel. Run a single-stained control for the tandem dye to check its integrity.

Issue 2: Poor Signal or Dim Staining

Step 1: Verify Instrument Settings

  • Laser and filter configuration: Ensure you are using the correct laser and filter combination for your specific violet dye.

  • PMT voltages: Check that the photomultiplier tube (PMT) voltages are set appropriately.

Step 2: Evaluate Staining Protocol

  • Antibody concentration: While too much antibody can cause high background, too little will result in a dim signal. Ensure you have properly titrated your antibody.

  • Incubation time and temperature: Optimize the incubation time and temperature for your specific antibody and cell type.

  • Reagent storage and handling: Ensure your fluorescent antibodies have been stored correctly and protected from light.

Step 3: Consider the Fluorophore

  • Brightness: Not all violet dyes are equally bright. For dimly expressed targets, a brighter dye like Brilliant Violet™ 421 may be necessary.

  • Photostability: If you are performing microscopy, significant photobleaching could be the cause of a dim signal.

Data Presentation

Comparison of Common Violet Fluorescent Dyes
FluorochromeExcitation Max (nm)Emission Max (nm)Relative BrightnessNotes
Brilliant Violet 421™407423★★★★★Very bright, good for dim markers. Can cause significant spillover.
eFluor™ 450405447★★★A good alternative to BV421 with less spillover.
Pacific Blue™410455★★A traditional violet dye, less bright than the Brilliant Violets.
Brilliant Violet 510™407510★★★★Bright, but can have spillover into the FITC/GFP channel.
StarBright Violet 570405570★★★★A polymer dot-based dye, designed to be a stable alternative to tandems.
Brilliant Violet 605™407605★★★★A bright tandem dye. Requires careful compensation.
Brilliant Violet 711™407713★★★★A bright tandem dye for the far-red spectrum.
Brilliant Violet 786™407786★★★A bright tandem dye for the far-red spectrum.

Relative brightness is a general guide and can vary depending on the instrument and experimental conditions.

Experimental Protocols

Protocol 1: Antibody Titration for Flow Cytometry
  • Prepare a single-cell suspension of your target cells.

  • Aliquot an equal number of cells into a series of tubes.

  • Prepare serial dilutions of your violet dye-conjugated antibody. A typical starting point is the manufacturer's recommended concentration, followed by two-fold dilutions above and below that concentration.

  • Add the different antibody concentrations to the corresponding tubes. Include a tube with no antibody as an unstained control.

  • Incubate the cells according to your standard protocol (e.g., 30 minutes at 4°C, protected from light).

  • Wash the cells with staining buffer to remove unbound antibody.

  • Acquire the samples on the flow cytometer using the same instrument settings for all tubes.

  • Analyze the data by plotting the mean fluorescence intensity (MFI) of the positive and negative populations against the antibody concentration. The optimal concentration is the one that gives the best separation between the positive and negative populations (stain index) with the lowest background on the negative population.

Protocol 2: Assessing Photostability of a Violet Dye
  • Prepare a slide with your cells or tissue stained with the violet fluorescent dye.

  • Turn on the microscope and the fluorescence light source. Select the appropriate filter cube for violet excitation and emission.

  • Choose a representative field of view.

  • Set the imaging parameters (e.g., excitation intensity, exposure time) to the values you intend to use for your experiment.

  • Acquire a time-lapse series of images of the same field of view. For example, capture an image every 30 seconds for 10-15 minutes.

  • Measure the mean fluorescence intensity of the stained structures in each image of the time-lapse series.

  • Plot the fluorescence intensity against time. A rapid decrease in intensity indicates significant photobleaching. The time it takes for the fluorescence to decrease to 50% of its initial value is the photobleaching half-life.

Visualizations

Troubleshooting_High_Background start High Background in Violet Channel unstained_control Run Unstained Control start->unstained_control check_autofluorescence High Background in Unstained? unstained_control->check_autofluorescence autofluorescence_issue Issue is Autofluorescence check_autofluorescence->autofluorescence_issue Yes staining_issue Issue is Staining Protocol/Reagents check_autofluorescence->staining_issue No fixation Change Fixation Method (e.g., Alcohol-based) autofluorescence_issue->fixation dump_channel Use Dump Channel autofluorescence_issue->dump_channel spectral_unmixing Use Spectral Unmixing autofluorescence_issue->spectral_unmixing titrate Titrate Antibody staining_issue->titrate viability_dye Use Viability Dye staining_issue->viability_dye wash Optimize Wash Steps staining_issue->wash fc_block Use Fc Block staining_issue->fc_block tandem_check Check for Tandem Degradation staining_issue->tandem_check

Caption: Troubleshooting workflow for high background fluorescence.

Compensation_Workflow start Start Multicolor Experiment prepare_cells Prepare Single-Cell Suspension start->prepare_cells prepare_controls Prepare Controls prepare_cells->prepare_controls stain_samples Stain Experimental Samples prepare_cells->stain_samples sub_controls Unstained Cells Single-Stained Controls FMO Controls prepare_controls->sub_controls stain_controls Stain Controls prepare_controls->stain_controls acquire Acquire Samples on Flow Cytometer stain_samples->acquire stain_controls->acquire compensation Calculate Compensation Matrix (using single-stained controls) acquire->compensation apply_comp Apply Compensation to Data compensation->apply_comp gating Gate on Live, Single Cells (using unstained and viability dye) apply_comp->gating fmo_gating Set Positive Gates (using FMO controls) gating->fmo_gating analyze Analyze Data fmo_gating->analyze

References

Validation & Comparative

A Comparative Guide: BP Fluor 405 Acid vs. Alexa Fluor 405

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of fluorescent dyes is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two spectrally similar blue-fluorescent dyes: BP Fluor 405 Acid and Alexa Fluor 405. Both are commonly utilized in applications such as flow cytometry, super-resolution microscopy, and immunofluorescence.

Quantitative Data Summary

A direct comparison of brightness requires both the extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted light). While both parameters are available for Alexa Fluor 405, the quantum yield for this compound is not publicly specified. However, BP Fluor 405 is marketed as an equivalent to Alexa Fluor 405, suggesting comparable performance.

PropertyThis compoundAlexa Fluor 405
Excitation Maximum 402 nm[1][2]401 nm[3]
Emission Maximum 424 nm[1][2]421 nm
Extinction Coefficient (ε) 35,000 cm⁻¹M⁻¹34,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Not specified~0.36
pH Sensitivity pH-insensitive (pH 4-10)pH-insensitive over a wide molar range
Solubility Water, DMSO, DMFGood water solubility

Note: The brightness of a fluorophore is proportional to the product of its extinction coefficient and quantum yield. Without a specified quantum yield for this compound, a direct theoretical brightness comparison is not possible. Experimental validation is recommended.

Experimental Protocol: Brightness Comparison of this compound and Alexa Fluor 405

This protocol outlines a method for directly comparing the fluorescence brightness of this compound and Alexa Fluor 405 in a controlled laboratory setting.

Objective: To quantitatively compare the fluorescence intensity of this compound and Alexa Fluor 405 under identical conditions.

Materials:

  • This compound

  • Alexa Fluor 405, carboxylic acid, succinimidyl ester, or other amine-reactive form

  • Amine-containing molecule for conjugation (e.g., Bovine Serum Albumin - BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

  • Fluorometer or fluorescence microscope with appropriate filter sets (e.g., DAPI or violet laser excitation)

  • 96-well black microplates

Methodology:

  • Dye Conjugation:

    • Prepare stock solutions of this compound and an amine-reactive form of Alexa Fluor 405 in DMSO.

    • Dissolve the amine-containing molecule (e.g., BSA) in sodium bicarbonate buffer.

    • Add a molar excess of the reactive dyes to the protein solution and incubate for 1 hour at room temperature, protected from light.

    • Purify the dye-protein conjugates from unconjugated dye using a size-exclusion chromatography column equilibrated with PBS.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorption maximum of the dye (~402 nm).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The DOL is the molar ratio of the dye to the protein. Adjust conjugation conditions to achieve a similar DOL for both fluorophores.

  • Fluorescence Measurement:

    • Prepare a dilution series of each conjugate in PBS in a 96-well black microplate.

    • Measure the fluorescence intensity of each sample using a fluorometer or a fluorescence microscope. Ensure that the excitation and emission wavelengths and all instrument settings are identical for both sets of samples.

  • Data Analysis:

    • For each conjugate, plot the fluorescence intensity as a function of concentration.

    • The slope of the linear portion of this plot is proportional to the brightness of the fluorophore conjugate.

    • Compare the slopes for the BP Fluor 405 and Alexa Fluor 405 conjugates to determine their relative brightness.

Experimental Workflow

G cluster_prep Preparation cluster_conjugation Conjugation & Purification cluster_analysis Analysis prep_dyes Prepare Dye Stock Solutions (BP Fluor 405 & Alexa Fluor 405) conjugation Incubate Dyes with Protein prep_dyes->conjugation prep_protein Prepare Protein Solution (e.g., BSA in Bicarbonate Buffer) prep_protein->conjugation purification Purify Conjugates (Size-Exclusion Chromatography) conjugation->purification dol Determine Degree of Labeling (DOL) (Spectrophotometry) purification->dol fluorescence_measurement Measure Fluorescence Intensity (Fluorometer/Microscope) dol->fluorescence_measurement data_analysis Compare Brightness (Plot Intensity vs. Concentration) fluorescence_measurement->data_analysis

Caption: Workflow for comparing the brightness of two fluorophores.

References

A Researcher's Guide to Photostability: BP Fluor 405 Acid and Other 405 nm Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Spectral and Physicochemical Properties of 405 nm Dyes

Selecting the optimal dye for a specific application requires careful consideration of its spectral properties, brightness (a product of its molar extinction coefficient and quantum yield), and environmental sensitivity. The following table summarizes key characteristics of BP Fluor 405 Acid and several alternative 405 nm dyes.

PropertyThis compoundAlexa Fluor™ 405DyLight™ 405CF®405S
Excitation Max (nm) 402[1][2]401[3]400[4]404
Emission Max (nm) 424[1]421420431
Molar Extinction Coefficient (cm⁻¹M⁻¹) 35,00034,00030,00033,000
pH Sensitivity Insensitive from pH 4 to 10pH-insensitive over a wide rangeHighly fluorescent over a broad pH range (pH 4-9)pH-insensitive
Solubility Water, DMSO, DMFWaterWaterHighly water-soluble

Assessing Photostability: An Experimental Approach

Photobleaching, the irreversible loss of fluorescence due to light exposure, can significantly impact the quantitative accuracy of fluorescence-based experiments. To facilitate a direct comparison of the photostability of this compound and other 405 nm dyes, a standardized experimental protocol is essential.

Experimental Protocol: Comparative Photobleaching Assay

This protocol describes a method for quantifying the photobleaching rates of different fluorescent dyes using fluorescence microscopy.

1. Sample Preparation:

  • Prepare 1 µM solutions of each dye (this compound, Alexa Fluor 405, DyLight 405, and CF®405S) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • To immobilize the dyes and prevent diffusion, prepare a 1.5% (w/v) agarose (B213101) solution in the same buffer.

  • Mix equal volumes of the dye solution and the molten agarose solution.

  • Spot 10 µL of the dye-agarose mixture onto a microscope slide and cover with a coverslip. Allow the agarose to solidify.

2. Microscopy and Image Acquisition:

  • Use a confocal or widefield fluorescence microscope equipped with a 405 nm laser or other suitable excitation source.

  • Use a consistent objective lens (e.g., 40x or 60x oil immersion) for all samples.

  • Set the excitation intensity to a fixed level that is appropriate for imaging without causing immediate and rapid bleaching. This intensity must be kept constant across all experiments.

  • Define a region of interest (ROI) for imaging.

  • Acquire a time-lapse series of images at set intervals (e.g., every 10 seconds) for a duration sufficient to observe a significant decrease in fluorescence (e.g., 10-15 minutes).

3. Data Analysis:

  • Measure the mean fluorescence intensity within the ROI for each image in the time series using image analysis software (e.g., ImageJ/Fiji).

  • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

  • Plot the normalized fluorescence intensity as a function of time for each dye.

  • To quantify the photostability, fit the decay curve to a single or double exponential decay model to determine the photobleaching half-life (t₁/₂). A longer half-life indicates greater photostability.

G Experimental Workflow for Photostability Comparison cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_dye Prepare 1 µM Dye Solutions mix Mix Dye and Agarose prep_dye->mix prep_agarose Prepare 1.5% Agarose prep_agarose->mix mount Mount on Microscope Slide mix->mount setup_microscope Set Up Microscope (405 nm Excitation) mount->setup_microscope Imaging acquire_timelapse Acquire Time-Lapse Image Series setup_microscope->acquire_timelapse measure_intensity Measure Mean Fluorescence Intensity acquire_timelapse->measure_intensity Analysis normalize Normalize Intensity to Time Zero measure_intensity->normalize plot Plot Normalized Intensity vs. Time normalize->plot calculate_halflife Calculate Photobleaching Half-Life (t₁/₂) plot->calculate_halflife conclusion Higher t₁/₂ = Greater Photostability calculate_halflife->conclusion Compare Photostability

Caption: Workflow for comparing the photostability of fluorescent dyes.

Logical Framework for Dye Selection

The process of selecting the most suitable 405 nm dye for a given experiment involves a hierarchical consideration of factors, starting with the primary experimental requirements and culminating in an empirical evaluation of dye performance.

G Decision Pathway for 405 nm Dye Selection cluster_dye_props Evaluate Dye Properties cluster_lit_data Consult Literature and Manufacturer Data exp_req Define Experimental Requirements (e.g., long-term imaging, high signal-to-noise) spectral Spectral Compatibility (Excitation/Emission) exp_req->spectral brightness Brightness (Extinction Coefficient x Quantum Yield) spectral->brightness photostability Photostability (Resistance to Photobleaching) brightness->photostability env_sens Environmental Sensitivity (pH, solvent) photostability->env_sens lit_review Review Published Comparative Studies env_sens->lit_review manuf_data Examine Manufacturer Specifications lit_review->manuf_data empirical_eval Perform Empirical Photostability Test (as per protocol) manuf_data->empirical_eval final_choice Select Optimal Dye for Application empirical_eval->final_choice

Caption: A logical workflow to guide the selection of an appropriate 405 nm fluorescent dye.

Conclusion

While this compound is presented as a water-soluble, pH-insensitive dye suitable for various applications, a direct, data-driven comparison of its photostability with other 405 nm dyes is not currently available in the public domain. The provided experimental protocol offers a robust framework for researchers to perform their own in-house comparisons. By systematically evaluating the photobleaching characteristics of this compound alongside other popular 405 nm dyes, scientists can make informed decisions to ensure the acquisition of high-quality, reliable fluorescence data in their research endeavors.

References

A Head-to-Head Comparison: BP Fluor 405 Acid vs. DyLight 405 for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal violet-excitable fluorophore for their microscopy applications, this guide provides a detailed comparison of BP Fluor 405 Acid and DyLight 405. We delve into their spectral properties, performance characteristics, and provide adaptable experimental protocols to assist in making an informed decision for your specific research needs.

This comparison guide synthesizes available data to present an objective overview of two prominent fluorescent dyes. While both this compound and DyLight 405 are engineered for robust performance in fluorescence microscopy, subtle differences in their photophysical properties may influence their suitability for particular experimental setups and instrumentation.

Quantitative Data Summary

To facilitate a clear comparison, the key spectral and photophysical properties of this compound and DyLight 405 are summarized in the table below. Brightness, a critical parameter for sensitivity in fluorescence imaging, is a function of both the molar extinction coefficient and the quantum yield.

PropertyThis compoundDyLight 405
Excitation Maximum (nm) ~402[1]~400[2][3]
Emission Maximum (nm) ~424[1]~421[3]
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~35,000[1]~30,000[4]
Quantum Yield (Φ) Not specified0.968
Brightness (ε * Φ) Not specified29,040
pH Sensitivity pH-insensitive (pH 4-10)[1]Less pH-sensitive (pH 4-9)[2][4]
Solubility Water-soluble[1]Water-soluble[4]
Photostability High (qualitative)High (qualitative)[2][3]

Note: The quantum yield for this compound is not publicly specified by the manufacturer, precluding a direct calculation of its theoretical brightness. However, it is marketed as a bright and photostable dye suitable for demanding applications like super-resolution microscopy. Anecdotal evidence suggests that DyLight 405 may be brighter than Alexa Fluor 405, which is claimed to be an equivalent to BP Fluor 405.[5]

Experimental Workflow & Methodologies

A typical immunofluorescence workflow is depicted below, which can be adapted for both this compound and DyLight 405 conjugated to secondary antibodies.

Immunofluorescence Workflow General Immunofluorescence Staining Workflow A Sample Preparation (e.g., Cell Culture, Tissue Sectioning) B Fixation (e.g., 4% Paraformaldehyde) A->B C Permeabilization (e.g., 0.1-0.5% Triton X-100) (if targeting intracellular antigens) B->C D Blocking (e.g., Normal Serum, BSA) C->D E Primary Antibody Incubation (Recognizes target antigen) D->E F Washing Steps (e.g., PBS/PBST) E->F G Secondary Antibody Incubation (Fluorophore-conjugated, recognizes primary Ab) F->G H Final Washing Steps (e.g., PBS/PBST) G->H I Mounting (e.g., with antifade mounting medium) H->I J Imaging (Fluorescence/Confocal Microscope) I->J

Caption: A generalized workflow for indirect immunofluorescence microscopy.

Detailed Experimental Protocol: Indirect Immunofluorescence Staining

This protocol provides a general guideline for immunofluorescent staining of adherent cells. It can be adapted for tissue sections and suspension cells with appropriate modifications.

Reagents and Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or other appropriate serum) and 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody (specific to the target antigen)

  • Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG conjugated with BP Fluor 405 or DyLight 405)

  • Antifade Mounting Medium

  • Coverslips and Microscope Slides

Procedure:

  • Cell Culture: Grow adherent cells on sterile coverslips in a petri dish until they reach the desired confluency.

  • Washing: Gently wash the cells three times with PBS for 5 minutes each.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): If the target antigen is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the BP Fluor 405 or DyLight 405 conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with a suitable filter set for 405 nm excitation and corresponding emission.

Performance Comparison and Recommendations

Both this compound and DyLight 405 are excellent choices for microscopy applications requiring a blue/violet fluorescent probe.

This compound is positioned as a high-performance dye, with its suitability for super-resolution microscopy suggesting good photostability and brightness.[1] Its slightly higher molar extinction coefficient may offer a marginal advantage in photon absorption.

DyLight 405 boasts a very high quantum yield and is described as being exceptionally bright and photostable.[2][3] The availability of its quantum yield data allows for a more direct, albeit theoretical, assessment of its brightness.

Recommendations for Selection:

  • For high-sensitivity applications: Where the target antigen is of low abundance, the high quantum yield of DyLight 405 may provide a brighter signal.

  • For super-resolution microscopy (STORM): This compound is explicitly mentioned for its use in STORM, indicating its robust photophysical properties under intense laser illumination.[1]

  • For multi-color imaging: Both dyes have relatively narrow emission spectra, making them suitable for multiplexing with other fluorophores. The choice may depend on the specific filter sets available on the microscope.

  • When quantitative comparison is critical: The availability of the quantum yield for DyLight 405 allows for a more direct comparison with other fluorophores where this data is also available.

Ultimately, the ideal choice between this compound and DyLight 405 may depend on the specific experimental context, including the expression level of the target protein, the sensitivity of the imaging system, and the need for specific advanced imaging modalities. Empirical testing of both fluorophores in the intended application is recommended to determine the optimal reagent for your research.

References

A Comparative Guide to BP Fluor 405 Acid and Cascade Blue for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal fluorescent probes for their experimental needs, this guide provides a detailed comparison of the photophysical properties and performance of BP Fluor 405 Acid and Cascade Blue. This document offers a side-by-side analysis of their key characteristics, supported by experimental protocols for quantitative assessment, to facilitate informed decisions in reagent selection for applications such as flow cytometry, immunofluorescence, and super-resolution microscopy.

Quantitative Photophysical Properties

A summary of the key photophysical parameters for this compound and Cascade Blue is presented below. These values are crucial for predicting the performance of the dyes in various experimental setups.

PropertyThis compoundCascade Blue
Excitation Maximum (λex) 402 nm[1]~396-401 nm[2][3]
Emission Maximum (λem) 424 nm[1]~410-421 nm[2]
Molar Extinction Coefficient (ε) 35,000 cm⁻¹M⁻¹29,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Not explicitly available*~0.5
Brightness (ε × Φ) Not available~14,500
pH Sensitivity pH-insensitive from pH 4 to 10Fluorescence intensity decreases as pH is raised from 2 to 4
Solubility Water, DMSO, DMFWater

*Note: While the quantum yield for this compound is not readily published, it is often marketed as a brighter alternative to Cascade Blue. BP Fluor 405 is also described as an equivalent to Alexa Fluor 405.

Performance Comparison

Brightness and Photostability: this compound is generally positioned as a brighter and more photostable alternative to Cascade Blue. Brightness, a critical factor in fluorescence imaging, is a product of the molar extinction coefficient and the quantum yield. While the quantum yield for this compound is not specified, its higher molar extinction coefficient suggests a greater ability to absorb light. Anecdotal and marketing literature consistently refers to the superior brightness of BP Fluor 405 and its equivalents, like Alexa Fluor 405, which is particularly advantageous in detecting low-abundance targets. Cascade Blue, on the other hand, is often described as a relatively dim fluorophore.

pH Sensitivity: A significant advantage of this compound is its pH insensitivity over a broad range (pH 4-10), ensuring stable fluorescence signals in varying cellular environments. In contrast, the fluorescence of Cascade Blue is pH-dependent, with a notable decrease in intensity in the acidic to neutral pH range. This property of Cascade Blue may be a consideration for experiments involving acidic organelles or shifts in intracellular pH.

Applications: Both dyes are utilized in multicolor applications due to their blue emission spectra. This compound is particularly well-suited for demanding applications such as super-resolution microscopy (STORM) and flow cytometry where high photon output is crucial. Cascade Blue has been a long-standing reagent in flow cytometry and for creating multicolor panels, valued for its spectral separation from green-emitting fluorophores like fluorescein.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

For researchers wishing to empirically determine and compare the quantum yields of these or other fluorophores, the following relative quantum yield determination protocol is provided. This method involves comparing the fluorescence intensity of the sample to a well-characterized fluorescence standard with a known quantum yield.

Principle: The relative fluorescence quantum yield (Φ_s) of a sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard (Φ_r) with a known quantum yield, using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts s and r denote the sample and reference standard, respectively.

Materials:

  • Spectrofluorometer with a corrected emission spectrum function.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Fluorophore of interest (e.g., this compound).

  • Fluorescence standard with a known quantum yield in the same spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Appropriate solvent (e.g., deionized water, ethanol).

Procedure:

  • Prepare a series of dilutions of both the sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

  • Determine the slope (gradient) of the linear fit for both the sample and the standard.

  • Calculate the quantum yield of the sample using the slopes from the plots and the known quantum yield of the standard.

Visualizing Experimental Concepts

To further clarify the principles and workflows discussed, the following diagrams are provided.

G Fluorescence Quantum Yield Determination Workflow cluster_prep Sample Preparation cluster_measure Data Acquisition cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample & Standard Dilutions abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) prep_sample->fluor_measure plot Plot Intensity vs. Absorbance abs_measure->plot integrate Integrate Fluorescence Intensity fluor_measure->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for relative fluorescence quantum yield determination.

Jablonski Simplified Jablonski Diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (Excitation) S1->S0 Fluorescence S1->S0 Non-radiative Decay

Caption: Jablonski diagram illustrating fluorescence principles.

References

BP Fluor 405 Acid in STORM: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of super-resolution microscopy, the performance of fluorescent probes is paramount to achieving high-quality results. Stochastic Optical Reconstruction Microscopy (STORM) and related techniques rely on the precise control of fluorophore photophysics. This guide provides a detailed comparison of BP Fluor 405 Acid's performance in STORM, particularly in its role as an activator dye, against other commonly used fluorophores.

The Role of Activator Dyes in STORM

In many STORM applications, a dual-dye system consisting of an "activator" and a "reporter" dye is employed. The activator dye, upon illumination with a specific wavelength of light, facilitates the transition of the nearby reporter dye from a stable dark state to a fluorescent "on" state. This allows for the sequential and stochastic activation of a sparse subset of reporter molecules, which are then imaged and localized with high precision. The quality of the final super-resolved image is critically dependent on the efficiency and reliability of this activation process.

This compound, and its widely recognized equivalent Alexa Fluor 405, are commonly utilized as activator dyes in these systems.[1] Their primary role is not to be the source of the localized fluorescence signal that forms the final image, but rather to control the photoswitching of a brighter, red-shifted reporter dye such as Alexa Fluor 647 or Cy5.

Performance Comparison of Activator Dyes

Here, we compare the spectral properties of this compound with other common activator dyes, Cy2 and Cy3.

FeatureThis compoundAlexa Fluor 405Cy2Cy3
Excitation Max (nm) 402[2]401489550
Emission Max (nm) 424[2]421506570
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **35,000[2]34,000150,000150,000
Typical Reporter Pair Alexa Fluor 647, Cy5Alexa Fluor 647, Cy5[3]Alexa Fluor 647, Cy5Alexa Fluor 647, Cy5
Activation Wavelength (nm) 405405488532 or 561

Note: this compound is spectrally equivalent to Alexa Fluor 405.

The choice of activator dye is often dictated by the available laser lines on the microscope system and the desire to perform multi-color imaging. By using different activator dyes paired with the same reporter, multiple targets can be distinguished based on the wavelength of the activation laser used.

Experimental Protocols

A typical workflow for preparing a biological sample for two-color STORM using an activator-reporter pair is outlined below. This protocol is a general guideline and may require optimization for specific targets and antibodies.

Antibody Labeling with Activator-Reporter Dyes

The following is a general protocol for conjugating secondary antibodies with an activator dye (e.g., this compound) and a reporter dye (e.g., Alexa Fluor 647).

Materials:

  • Secondary antibody (e.g., Donkey anti-Mouse IgG)

  • This compound, succinimidyl ester

  • Alexa Fluor 647, succinimidyl ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃)

  • Phosphate-Buffered Saline (PBS)

  • Size-exclusion chromatography column (e.g., NAP-5)

Procedure:

  • Dye Preparation: Dissolve the succinimidyl ester forms of this compound and Alexa Fluor 647 in a small amount of anhydrous DMSO to create stock solutions.

  • Antibody Preparation: Dilute the secondary antibody in PBS.

  • Labeling Reaction:

    • Add 1 M NaHCO₃ to the antibody solution to raise the pH, which facilitates the reaction with the succinimidyl esters.

    • Add the desired amount of the dissolved reporter dye (e.g., Alexa Fluor 647) to the antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point is often between 2 and 5.

    • Add the dissolved activator dye (e.g., this compound). A higher molar ratio of activator to reporter is generally recommended, for instance, a ratio of at least 3:1 (activator:reporter) can be beneficial.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unconjugated dye molecules using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling for both the activator and reporter dyes by measuring the absorbance of the purified conjugate at the respective absorption maxima of the dyes and the antibody (280 nm).

STORM Imaging Buffer

A critical component for successful STORM imaging is the imaging buffer, which helps to maintain the photoswitching properties of the fluorophores. A commonly used buffer composition is as follows:

Components:

  • Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl

  • Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) Glucose

  • GLOX Solution:

    • 14 mg Glucose Oxidase

    • 50 µL Catalase

    • 200 µL Buffer A

  • MEA Solution: 1 M Cysteamine (MEA) in HCl (pH 7.5-8.5)

Preparation of Imaging Buffer (for one day's use):

  • To 620 µL of Buffer B, add 70 µL of 1 M MEA and 7 µL of GLOX solution.

  • Vortex gently to mix. This imaging buffer should be prepared fresh before each imaging session.

Visualizing the Workflow and Principles

To better illustrate the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

STORM_Signaling_Pathway cluster_activation Activation Process cluster_imaging Imaging and Deactivation 405nm_Laser 405 nm Laser Activator_Dye This compound (Activator) 405nm_Laser->Activator_Dye Excitation Reporter_Dark Reporter Dye (Dark State, e.g., AF647) Activator_Dye->Reporter_Dark Energy Transfer Reporter_On Reporter Dye (Fluorescent 'On' State) Reporter_Dark->Reporter_On Activation 647nm_Laser 647 nm Laser Reporter_On->647nm_Laser Excitation Emitted_Photon Emitted Photon (Localized) Reporter_On->Emitted_Photon Emission Reporter_Dark_Again Reporter Dye (Dark State) Reporter_On->Reporter_Dark_Again Photoswitching to Dark State Reporter_Dark_Again->Reporter_Dark Ready for next cycle

Caption: Activator-reporter mechanism in STORM.

Experimental_Workflow Start Start: Sample Preparation Fixation Cell Fixation & Permeabilization Start->Fixation Primary_Ab Primary Antibody Incubation Fixation->Primary_Ab Secondary_Ab_Labeling Secondary Antibody Labeling (this compound + Reporter Dye) Primary_Ab->Secondary_Ab_Labeling Off-sample step Secondary_Ab_Incubation Labeled Secondary Antibody Incubation Primary_Ab->Secondary_Ab_Incubation Secondary_Ab_Labeling->Secondary_Ab_Incubation Washing Washing Steps Secondary_Ab_Incubation->Washing Imaging STORM Imaging Washing->Imaging Data_Acquisition Data Acquisition (Sequential Activation and Imaging) Imaging->Data_Acquisition Image_Reconstruction Image Reconstruction (Localization of Single Molecules) Data_Acquisition->Image_Reconstruction Final_Image Super-Resolved Image Image_Reconstruction->Final_Image

Caption: General experimental workflow for STORM.

References

Navigating the Blue Spectrum: A Guide to Cost-Effective Alternatives for Alexa Fluor 405 in Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the life sciences, the selection of fluorescent dyes for protein labeling is a critical step that can significantly impact experimental outcomes and budget allocations. Alexa Fluor 405, a widely used blue fluorescent dye, is renowned for its performance but often comes with a considerable price tag. This guide provides a comprehensive comparison of cost-effective alternatives to Alexa Fluor 405, focusing on their performance characteristics, pricing, and detailed protocols for their application in protein labeling. We will explore DyLight 405, CF405S, and ATTO 425 as viable substitutes, offering researchers the information needed to make informed decisions without compromising data quality.

Performance Comparison of Alexa Fluor 405 and its Alternatives

The ideal fluorescent dye for protein labeling should exhibit high brightness, excellent photostability, and a high quantum yield. Below is a comparative analysis of Alexa Fluor 405 and its alternatives based on these key performance indicators.

Table 1: Spectral and Physicochemical Properties of Blue Fluorescent Dyes

FeatureAlexa Fluor 405DyLight 405CF405SATTO 425
Excitation Max (nm) 401[1]400[2][3]404[4]439
Emission Max (nm) 421[1]420[2][3]431[4]485
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~34,000~30,000[2][3]~33,000[5]~45,000
Quantum Yield (Φ) ~0.54High (specific value not widely published)[2][6]High (specific value not widely published)~0.90
Photostability GoodHigh[2][7]HighHigh[8]
Price (USD/1mg NHS Ester) ~$471.00[9]~$561.82 - $656.11[10][11]~$311.10[12]~$100.00 - $150.00[8]

Key Performance Insights:

  • Brightness: While direct side-by-side quantitative comparisons are limited in publicly available data, some sources suggest that CF405S and DyLight 405 can be brighter than Alexa Fluor 405 in certain applications[4][5]. ATTO 425, with its high extinction coefficient and quantum yield, is also expected to be very bright.

  • Photostability: All the compared alternatives are reported to have high photostability, a crucial factor for demanding imaging applications[7][8][9].

  • Cost-Effectiveness: Based on currently available pricing, ATTO 425 and CF405S present themselves as significantly more cost-effective options compared to both Alexa Fluor 405 and DyLight 405 for the amine-reactive NHS ester forms[8][9][10][11][12].

Experimental Protocols

Successful protein labeling relies on robust and well-defined protocols. Below are detailed methodologies for protein labeling using amine-reactive dyes (NHS esters) and a general protocol for immunofluorescence microscopy.

Protein Labeling with N-Hydroxysuccinimide (NHS) Ester Dyes

This protocol is a general guideline for labeling proteins, such as antibodies, with amine-reactive fluorescent dyes.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • Amine-reactive dye (NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3-8.5

  • Purification column (e.g., gel filtration or spin desalting column)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.[13] If the protein is in a different buffer, exchange it for the labeling buffer.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[14]

  • Labeling Reaction:

    • Calculate the required amount of dye. A molar excess of 8-fold of the dye to the protein is a common starting point for mono-labeling.[13]

    • Add the dye solution to the protein solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[14]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration or spin desalting column equilibrated with PBS.

  • Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and the absorbance maximum of the dye.

  • Storage: Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[14]

Immunofluorescence Staining of Cells

This protocol outlines a general procedure for using a fluorescently labeled antibody to visualize a target protein in cultured cells.

Materials:

  • Cultured cells on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Fluorescently labeled primary or secondary antibody

  • Mounting medium with an antifade reagent

  • Microscope slides

Procedure:

  • Cell Culture and Fixation: Grow cells on coverslips to the desired confluency. Wash with PBS and fix with fixation buffer for 10-15 minutes at room temperature.

  • Permeabilization: If the target protein is intracellular, wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block non-specific binding sites with blocking buffer for 30-60 minutes.

  • Antibody Incubation: Dilute the fluorescently labeled antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing: Wash the cells extensively with PBS to remove unbound antibodies.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.

  • Imaging: Visualize the fluorescently labeled protein using a fluorescence microscope with the appropriate filter set for the chosen dye.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes, the following diagrams have been generated using the DOT language.

Protein Labeling and Purification Workflow

G cluster_0 Protein Preparation cluster_1 Dye Preparation cluster_2 Labeling Reaction cluster_3 Purification cluster_4 Final Product p1 Dissolve Protein in Labeling Buffer (pH 8.3-8.5) r1 Mix Protein and Dye Solutions p1->r1 d1 Dissolve NHS Ester Dye in Anhydrous DMSO/DMF d1->r1 r2 Incubate for 1 hour at RT (Protected from Light) r1->r2 pu1 Apply Reaction Mixture to Size-Exclusion Column r2->pu1 pu2 Elute with PBS pu1->pu2 pu3 Collect Labeled Protein Fractions pu2->pu3 f1 Store Labeled Protein at 4°C or -20°C pu3->f1

Protein Labeling Workflow
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is often implicated in cancer. Fluorescently labeled antibodies targeting EGFR or its downstream components are widely used to study this pathway.

G EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival mTOR->Proliferation

EGFR Signaling Pathway

References

A Comparative Guide to Violet-Excitable Dyes for Advanced Cellular Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of violet laser-excitable fluorescent dyes has revolutionized multicolor flow cytometry and other fluorescence-based applications, enabling deeper and more complex analyses of cellular systems. The selection of the appropriate dye is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of the performance of several major classes of violet-excitable dyes, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Performance Comparison of Violet-Excitable Dyes

The performance of a fluorescent dye is characterized by several key parameters, including its brightness, photostability, and spectral properties. Brightness is a critical factor for resolving dimly expressed markers, while photostability is essential for experiments requiring long acquisition times or repeated exposures to excitation light. Spectral overlap, or spillover, into neighboring channels must also be considered to minimize the complexity of data compensation.

The following tables summarize the key performance characteristics of popular violet-excitable dye families.

Table 1: Spectroscopic and Physical Properties of Common Violet-Excitable Dyes

Dye FamilySpecific Dye ExampleExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Brilliant Violet™ Brilliant Violet 421™4054210.65[1]
Brilliant Violet 605™4056030.29[2]
SuperBright SuperBright 436414436Not Publicly Available
SuperBright 600405600Not Publicly Available
StarBright Violet™ StarBright Violet™ 440405436Not Publicly Available
StarBright Violet™ 610405606Not Publicly Available
BD Horizon™ V450 (Pacific Blue™)405450Not Publicly Available
V500405500Not Publicly Available
Other Dyes Cascade Blue®~400~420Not Publicly Available
Pacific Orange™405551Not Publicly Available

Note: Quantum yield data for SuperBright and StarBright Violet dyes are not readily provided by the manufacturers; however, they are described as having high quantum yields.[2][3]

Table 2: Qualitative Performance Comparison

Dye FamilyRelative BrightnessPhotostabilityKey AdvantagesKey Considerations
Brilliant Violet™ Very BrightGoodHigh brightness, good for low-abundance markers.[4][5]Tandem dyes can be susceptible to degradation; special staining buffer recommended when multiplexing with other polymer dyes.[6]
SuperBright Bright to Very BrightGoodOptimized for flow cytometry, stable in fixatives.[7]Requires a special staining buffer when used with other polymer-based dyes to minimize non-specific interactions.[6]
StarBright Violet™ Bright to Very BrightExcellentHigh brightness, narrow emission spectra reducing spillover, resistant to photobleaching.[8][9][10]No special buffer required for multiplexing with other StarBright dyes, but may be needed with other polymer dyes.[11]
BD Horizon™ Moderate to BrightGoodEstablished performance, good compatibility in multicolor panels.[12]May be dimmer than newer polymer-based dyes.
Other Dyes Dim to ModerateModerateWell-characterized, useful for specific applications.Generally less bright and photostable than newer generation dyes.

Experimental Protocols

Reproducible and reliable data are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for key experiments to evaluate and compare the performance of violet-excitable dyes.

Protocol 1: Determination of Stain Index for Brightness Assessment

The Stain Index (SI) is a widely used metric to quantify the brightness of a fluorochrome in flow cytometry. It measures the separation between the positive and negative populations relative to the spread of the negative population.[13][14][15]

Objective: To determine and compare the Stain Index of different violet-excitable dyes conjugated to the same antibody.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or a cell line expressing the target antigen.

  • Antibodies conjugated with different violet-excitable dyes (e.g., anti-CD4 BV421, anti-CD4 SB436, anti-CD4 SBV440).

  • Unstained control cells.

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA).

  • Flow cytometer equipped with a violet laser.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of PBMCs or your target cell line at a concentration of 1 x 10^6 cells/mL in Flow Cytometry Staining Buffer.

  • Antibody Titration: For each antibody-dye conjugate, perform a titration to determine the optimal concentration that provides the best separation between positive and negative populations. This is typically the concentration that yields the highest stain index.

  • Staining: Stain 1 x 10^6 cells with the optimal concentration of each antibody-dye conjugate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer.

  • Data Acquisition: Acquire data on the flow cytometer, ensuring that the negative and positive populations are on scale and that a sufficient number of events are collected.

  • Data Analysis:

    • Gate on the cell population of interest based on forward and side scatter.

    • For each sample, determine the median fluorescence intensity (MFI) of the positive population (MFIpositive) and the negative (unstained) population (MFInegative).

    • Determine the standard deviation of the negative population (SDnegative).

    • Calculate the Stain Index using the following formula: Stain Index = (MFIpositive - MFInegative) / (2 * SDnegative) [13]

Protocol 2: Assessment of Photostability

Photostability is the resistance of a fluorochrome to photochemical degradation upon exposure to light.

Objective: To evaluate the photostability of different violet-excitable dyes by measuring the loss of fluorescence intensity over time during continuous laser illumination.

Materials:

  • Cells stained with the violet-excitable dyes of interest (as prepared in Protocol 1).

  • Flow cytometer with the ability to record data over time.

Procedure:

  • Sample Preparation: Prepare stained cells as described in Protocol 1.

  • Initial Data Acquisition: Acquire a baseline fluorescence measurement for each sample.

  • Continuous Laser Exposure: With the sample loaded on the flow cytometer, leave the violet laser on and continuously acquire data from the sample for an extended period (e.g., 5-10 minutes). Alternatively, repeatedly acquire data from the same tube over set time intervals.

  • Data Analysis:

    • Plot the MFI of the positive population as a function of time.

    • Calculate the percentage of initial fluorescence remaining at different time points.

    • Compare the rate of fluorescence decay between the different dyes. A slower decay rate indicates higher photostability.

Visualizations

T-Cell Activation Signaling Pathway

The activation of T-cells is a cornerstone of the adaptive immune response and a frequent subject of study using multicolor flow cytometry. Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a cascade of intracellular signaling events is initiated, leading to T-cell proliferation, differentiation, and effector functions. The following diagram illustrates a simplified overview of this pathway, highlighting key cell surface and intracellular markers that can be targeted with fluorescently labeled antibodies, including those excitable by the violet laser.[15][16]

T_Cell_Activation cluster_TCell T-Cell cluster_downstream Downstream Effects APC MHC-II + Peptide TCR TCR APC->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) CD4 CD4 Proliferation Proliferation CD69 CD69 (Early Activation) CD28->Proliferation CD25 CD25 (IL-2Rα) (Late Activation) IFNg IFN-γ TNFa TNF-α Differentiation Differentiation Cytokine_Production Cytokine Production

Caption: Simplified T-Cell Activation Signaling Pathway.

Experimental Workflow for T-Cell Activation Analysis

A typical workflow for analyzing T-cell activation using multicolor flow cytometry involves several key steps, from sample preparation to data analysis. This process allows for the simultaneous identification of different T-cell subsets and their activation status.[1][13]

T_Cell_Workflow start Isolate PBMCs stimulate Stimulate T-Cells (e.g., with anti-CD3/CD28) start->stimulate surface_stain Surface Marker Staining (CD3, CD4, CD8, CD69, CD25) stimulate->surface_stain fix_perm Fixation and Permeabilization (for intracellular staining) surface_stain->fix_perm intracellular_stain Intracellular Staining (IFN-γ, TNF-α) fix_perm->intracellular_stain acquire Data Acquisition (Flow Cytometer) intracellular_stain->acquire analyze Data Analysis (Gating and Quantification) acquire->analyze end Results analyze->end

References

Safety Operating Guide

Proper Disposal of BP Fluor 405 Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the proper disposal of BP Fluor 405 Acid based on available safety information for fluorescent dyes and sulfonic acid derivatives. A specific Safety Data Sheet (SDS) for this compound from the manufacturer, BroadPharm, was not publicly available at the time of this writing. It is imperative to obtain and follow the specific instructions provided in the official SDS from the manufacturer before handling and disposing of this chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). The acidic nature of this compound and the potential hazards associated with fluorescent dyes necessitate caution.

Recommended PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Work Area: All procedures should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Quantitative Data Summary for Handling and Disposal

ParameterGuideline
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.
Work Environment Well-ventilated area or chemical fume hood.
Waste Classification Treat as hazardous chemical waste unless otherwise specified by your institution's Environmental Health and Safety (EHS) department and the manufacturer's SDS.
Waste Segregation Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Store in a designated, properly labeled waste container.
Spill Cleanup Use an inert absorbent material (e.g., sand, vermiculite) for spills. Avoid generating dust. Place contaminated materials in a sealed container for hazardous waste disposal.

Step-by-Step Disposal Protocol

The following protocol is a general guideline for the disposal of acidic fluorescent dye waste. Always consult your institution's EHS department for specific procedures and requirements.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, chemically compatible, and clearly labeled hazardous waste container.

    • The label should include the full chemical name ("this compound"), the concentration (if in solution), and the appropriate hazard symbols.

  • Neutralization (if permitted by your institution):

    • Due to its acidic nature, neutralization may be a required or recommended pretreatment step. This procedure should only be performed by trained personnel in a controlled environment.

    • Dilution: Slowly add the acidic waste to a large volume of cold water with constant stirring. Never add water to acid.

    • Neutralization: While stirring, slowly add a weak base (e.g., sodium bicarbonate) or a dilute solution of a strong base (e.g., sodium hydroxide) to the diluted acid waste. Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the base in small increments until the pH of the solution is within the neutral range (typically pH 6-8), as specified by your local wastewater regulations. Be aware that the neutralization reaction is exothermic and may generate heat.

  • Final Disposal:

    • If Neutralized: Depending on your local regulations and the final composition of the neutralized waste, it may be permissible to dispose of it down the drain with a copious amount of water. However, you must receive explicit approval from your institution's EHS department before any drain disposal.

    • If Not Neutralized or for Solid Waste: The waste must be disposed of as hazardous chemical waste.

    • Ensure the waste container is securely sealed.

    • Arrange for pickup and disposal by your institution's certified hazardous waste management provider.

Experimental Workflow for Disposal

G start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Labeled, Compatible Container fume_hood->collect_waste consult_ehs Consult Institution's EHS and Manufacturer's SDS collect_waste->consult_ehs neutralization_check Is Neutralization Required/Permitted? consult_ehs->neutralization_check neutralize Slowly Neutralize with a Base to pH 6-8 neutralization_check->neutralize Yes hazardous_waste Dispose as Hazardous Waste via Certified Provider neutralization_check->hazardous_waste No drain_disposal_check Is Drain Disposal Permitted? neutralize->drain_disposal_check drain_disposal Dispose Down Drain with Copious Amounts of Water drain_disposal_check->drain_disposal Yes drain_disposal_check->hazardous_waste No end End drain_disposal->end hazardous_waste->end

Caption: Disposal workflow for this compound.

Important Considerations:

  • The information provided here is for guidance only. Disposal regulations can vary significantly between institutions and locations.

  • Always prioritize safety and compliance with your local and institutional regulations.

  • For further information, contact the manufacturer, BroadPharm, to obtain the official Safety Data Sheet for this compound.

Personal protective equipment for handling BP Fluor 405 Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of BP Fluor 405 Acid, ensuring laboratory safety and operational integrity.

This document provides crucial safety and logistical information for the handling of this compound, a water-soluble, blue-fluorescent dye commonly utilized in multi-color applications such as flow cytometry and super-resolution microscopy.[1][2] While specific hazard classifications for this compound are not detailed in publicly available safety data sheets, it is prudent to handle it with the care required for all laboratory chemicals. One supplier, MedKoo Biosciences, indicates that the product is shipped as a non-hazardous chemical.[2] A Safety Data Sheet for a related compound, BP Fluor 405 Cadaverine, also states that it is not classified as a hazard.[3] Nevertheless, adherence to standard laboratory safety protocols is essential to minimize any potential risks.

Personal Protective Equipment (PPE) and Engineering Controls

Proper personal protective equipment and engineering controls are paramount when handling this compound to ensure the safety of laboratory personnel.

Item Specification Purpose
Gloves Chemical-resistant, impermeable gloves (e.g., nitrile)To prevent skin contact.
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Ventilation Chemical fume hoodTo minimize inhalation of any potential aerosols or dust.

This information is based on general laboratory safety guidelines for handling chemical substances.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will mitigate risks and ensure procedural consistency.

prep Preparation handle Handling prep->handle Don appropriate PPE storage Storage handle->storage After use cleanup Cleanup handle->cleanup In case of spill disposal Disposal storage->disposal When expired or no longer needed cleanup->disposal Collect waste

Caption: Workflow for handling this compound.

1. Preparation:

  • Before handling, ensure that a chemical fume hood is available and functioning correctly.

  • Put on all required personal protective equipment, including a lab coat, chemical-resistant gloves, and safety goggles.

  • Have an eyewash station and safety shower readily accessible.

2. Handling:

  • All handling of this compound should be conducted within a chemical fume hood to prevent inhalation of any potential dust or aerosols.

  • Avoid direct contact with the skin and eyes.

3. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and dark place.

  • The recommended storage temperature is -20°C.

4. Spill Management:

  • In the event of a spill, wear appropriate PPE.

  • For small spills, absorb the material with an inert substance like sand or vermiculite.

  • Sweep up the absorbed material and place it in a sealed container for disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention if irritation persists.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination.

cluster_waste Waste Generation unused Unused Product collect Collect in a Labeled, Sealed Container unused->collect contaminated Contaminated Materials contaminated->collect dispose Dispose via Licensed Waste Disposal Company collect->dispose Follow Institutional and Local Regulations

Caption: Disposal workflow for this compound.

  • Waste Collection: Collect unused this compound and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container.

  • Disposal Method: Arrange for the disposal of the chemical waste through a licensed and reputable disposal company. Always adhere to your institution's and local environmental regulations for chemical waste disposal. Do not dispose of this compound down the drain or in regular trash.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。